molecular formula C16H12O B6324742 3-(Naphthalen-1-yl)phenol CAS No. 33104-28-8

3-(Naphthalen-1-yl)phenol

Cat. No.: B6324742
CAS No.: 33104-28-8
M. Wt: 220.26 g/mol
InChI Key: MFZDWVIWDAFDRL-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)phenol is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 220.088815002 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZDWVIWDAFDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of m-(1-Naphthyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the solubility characteristics of m-(1-Naphthyl)phenol, a molecule of interest in synthetic chemistry and drug development. A survey of scientific literature reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a framework for researchers to predict, understand, and experimentally determine its solubility. By dissecting the molecule into its constituent functional moieties—the polar phenolic group and the nonpolar naphthyl group—we will apply fundamental chemical principles to forecast its behavior across a spectrum of organic solvents. This guide culminates in a detailed, field-proven experimental protocol for generating reliable thermodynamic solubility data using the gold-standard shake-flask method, empowering researchers to characterize novel compounds with confidence.

Introduction: The Importance of Solubility

Solubility is a critical physicochemical parameter that dictates the viability of a compound in nearly every stage of the research and development pipeline. For professionals in drug development, poor solubility can lead to low bioavailability, hindering a promising candidate's therapeutic efficacy. For synthetic chemists, it governs the choice of reaction media, purification strategies (such as crystallization), and product formulation.

m-(1-Naphthyl)phenol, also known as 3-(Naphthalen-1-yl)phenol, presents a unique solubility challenge. Its structure is a hybrid of two distinct chemical personalities: the hydrophilic, hydrogen-bond-donating phenol ring and the bulky, lipophilic, and nonpolar naphthalene ring system. Understanding how these competing characteristics influence its interaction with various organic solvents is paramount for its effective application.

Physicochemical Properties & Predictive Analysis

To predict the solubility of m-(1-Naphthyl)phenol, we must analyze the properties of its core components.

  • The Phenol Moiety: The hydroxyl (-OH) group on the phenol ring is polar and capable of forming strong hydrogen bonds.[1] Simple phenol is moderately soluble in water and highly soluble in polar organic solvents like alcohols and ethers. This group will be the primary driver for solubility in polar media.

  • The Naphthalene Moiety: The 1-naphthyl group is a large, planar, nonpolar aromatic system. Naphthalene itself, and its simple hydroxylated form 1-naphthol, are generally soluble in nonpolar and simple organic solvents like benzene, chloroform, and ether, but have low solubility in water.[2][3][4] This moiety will dominate interactions in nonpolar environments through van der Waals forces.

The principle of "like dissolves like" provides a foundational prediction: m-(1-Naphthyl)phenol will exhibit its highest solubility in solvents that can effectively interact with both its polar and nonpolar regions. Solvents with both hydrogen-bonding capability and significant nonpolar character, such as ethanol or acetone, are likely to be effective. Conversely, extreme opposites, like water (highly polar) and hexane (highly nonpolar), are predicted to be poor solvents.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed. HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

A solute is most likely to dissolve in a solvent when their HSP values are similar. While HSP values for m-(1-Naphthyl)phenol are not published, we can use 1-Naphthol as a reasonable proxy to understand its likely characteristics. The published HSP values for 1-Naphthol are:

  • δD: 19.7 MPa½

  • δP: 6.3 MPa½

  • δH: 12.3 MPa½[6]

These values indicate a molecule with very strong dispersion forces and significant hydrogen bonding capability. A good solvent for this compound would need to match these parameters closely.

Logical Framework for Solubility Prediction

The following diagram illustrates the thought process for predicting the solubility of m-(1-Naphthyl)phenol based on its structure.

G cluster_solute m-(1-Naphthyl)phenol Analysis cluster_prediction Predicted Solubility Outcome Solute m-(1-Naphthyl)phenol Phenol Phenol Moiety (-OH group) Solute->Phenol Polar H-Bonding Naphthyl Naphthyl Moiety (Aromatic Rings) Solute->Naphthyl Nonpolar Van der Waals PolarProtic Polar Protic (e.g., Methanol) Phenol->PolarProtic Strong H-Bonding Interaction PolarAprotic Polar Aprotic (e.g., Acetone) Phenol->PolarAprotic Dipole-Dipole Interaction Naphthyl->PolarAprotic Weaker Interaction Nonpolar Nonpolar (e.g., Toluene) Naphthyl->Nonpolar Strong Van der Waals Interaction Moderate Moderate Solubility PolarProtic->Moderate High High Solubility PolarAprotic->High Nonpolar->Moderate Low Low Solubility

Caption: Predictive solubility logic for m-(1-Naphthyl)phenol.

Quantitative Solubility Data (Hypothetical)

As no specific data for m-(1-Naphthyl)phenol is publicly available, the following table is presented as a template for how experimentally determined results should be structured. The predicted solubility is based on the analysis in the previous section.

SolventSolvent ClassPredicted SolubilityRationale
MethanolPolar ProticModerate to High-OH group allows H-bonding, but aliphatic chain is small.
EthanolPolar ProticHighExcellent balance of H-bonding and nonpolar character.
AcetonePolar AproticHighStrong dipole moment interacts with -OH; nonpolar body interacts with naphthyl ring.
DichloromethanePolar AproticModerateCan interact with dipoles but lacks H-bonding.
TolueneNonpolar AromaticModerateAromatic structure interacts well with the naphthyl group via π-stacking.
HexaneNonpolar AliphaticLowLacks any effective mechanism to solvate the polar phenol group.
WaterPolar ProticVery LowThe large, nonpolar naphthyl group dominates, leading to hydrophobicity.[3]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[7][8] It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit at a given temperature.[9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for an extended period until the concentration of the dissolved compound in the liquid phase reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant or filtrate is quantified.

Materials and Equipment
  • m-(1-Naphthyl)phenol (solid)

  • HPLC-grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Syringes (1 mL or 2 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Vials:

    • Add an excess of solid m-(1-Naphthyl)phenol to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Causality: Using an excess of solid is critical to ensure that the solution becomes fully saturated, which is the definition of thermodynamic solubility.[8]

  • Solvent Addition:

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap each vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

    • Agitate the vials continuously for a minimum of 24 hours. For some compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached.[7][9]

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A long incubation time is required to ensure the system reaches a true thermodynamic equilibrium rather than a kinetically trapped state (like supersaturation).

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow the undissolved solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the clear, filtered solution into a clean analysis vial (e.g., an HPLC vial).

    • Causality: Filtration is a mandatory step to remove all microscopic solid particles. Failure to do so will lead to artificially high and erroneous solubility measurements as the particles could dissolve during the dilution and analysis phase.

  • Sample Analysis (Quantification):

    • Prepare a series of calibration standards of m-(1-Naphthyl)phenol of known concentrations in the same solvent.

    • Analyze both the standards and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

    • Use the calibration curve to determine the concentration of m-(1-Naphthyl)phenol in the saturated sample solution. This concentration is the solubility.

Experimental Workflow Diagram

G start Start step1 1. Add Excess Solid m-(1-Naphthyl)phenol to Vial start->step1 step2 2. Add Known Volume of Organic Solvent step1->step2 step3 3. Equilibrate on Shaker (24-72h at 25°C) step2->step3 step4 4. Settle Undissolved Solid (1-2h) step3->step4 step5 5. Withdraw Supernatant with Syringe step4->step5 step6 6. Filter through 0.22µm Syringe Filter step5->step6 step7 7. Analyze Filtrate (e.g., by HPLC-UV) step6->step7 end End: Solubility Value (e.g., mg/mL) step7->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct, published solubility data for m-(1-Naphthyl)phenol is scarce, a robust scientific approach allows for strong predictions and a clear path to experimental determination. The molecule's dual nature—a polar, hydrogen-bonding phenol head and a large, nonpolar naphthyl tail—suggests maximal solubility in solvents that balance these characteristics, such as acetone and ethanol. For researchers requiring precise, reliable data for applications in drug development or chemical synthesis, the detailed shake-flask protocol provided in this guide serves as a self-validating system to generate the necessary quantitative values.

References

  • Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from Sciencemadness Wiki. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Naphthol. PubChem Compound Database. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Naphthol. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Glombitza, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]

  • MDPI. (n.d.). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. [Link]

  • Loba Chemie. (n.d.). 1-NAPHTHOL. Retrieved from [Link]

  • Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naphthalen-1-ol;phenol. PubChem Compound Database. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Martin, A., Wu, P. L., & LUK, V. (n.d.). Extended Hansen solubility approach: naphthalene in individual solvents. PubMed. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemistry Stack Exchange. (2024, September 3). Hansen solubility parameters and HMPC. [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[10] and.... [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. [Link]

Sources

1-(3-Hydroxyphenyl)naphthalene synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-(3-Hydroxyphenyl)naphthalene , a critical biaryl intermediate in materials science and organic synthesis.

Identity & Nomenclature

This compound represents a specific structural isomer of naphthyl-substituted phenols, characterized by a meta-substitution pattern on the phenolic ring relative to the naphthalene attachment. This geometry is chemically significant for disrupting effective conjugation, a property highly valued in optoelectronic applications.[1]

Parameter Details
IUPAC Name 3-(Naphthalen-1-yl)phenol
Common Synonyms 1-(3-Hydroxyphenyl)naphthalene; m-(1-Naphthyl)phenol; 3-(1-Naphthyl)phenol
CAS Registry Number 33104-28-8
Molecular Formula C₁₆H₁₂O
Molecular Weight 220.27 g/mol
SMILES Oc1cccc(c1)-c1cccc2ccccc12

Chemical Structure & Properties

Structural Logic

The molecule consists of a naphthalene ring attached to the C3 position of a phenol ring.

  • Steric Torsion: The peri-hydrogen at the C8 position of the naphthalene ring creates significant steric repulsion with the phenyl ring, forcing the two aromatic systems to twist out of planarity.

  • Electronic Consequence: This twist, combined with the meta linkage, limits

    
    -conjugation between the two rings. In OLED applications, this preserves the high Triplet Energy (
    
    
    
    ) of the subunits, preventing quenching of phosphorescent emitters.
Physical Properties[2][3][4][5][6][7][8]
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility:

    • Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate.[1]

    • Insoluble: Water.[1][2]

  • Acidity (pKa): ~9.9 (typical for phenols), allowing deprotonation by weak bases (e.g.,

    
    ) for O-alkylation or O-arylation.[1]
    

Synthesis & Manufacturing

The industrial standard for synthesizing 1-(3-Hydroxyphenyl)naphthalene is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and mild reaction conditions.

Reaction Mechanism

The synthesis couples 1-Naphthylboronic acid with 3-Bromophenol (or 3-Iodophenol).[1] The choice of 3-Bromophenol is economically favorable, though 3-Iodophenol offers faster kinetics.[1]

Experimental Protocol

Reagents:

  • 1-Naphthylboronic acid (1.1 equiv)[1]

  • 3-Bromophenol (1.0 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, aqueous solution)[1]
    
  • Solvent: Toluene/Ethanol (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inertion: Charge a 3-neck round-bottom flask with 3-Bromophenol, 1-Naphthylboronic acid, and

    
    . Evacuate and backfill with Nitrogen (
    
    
    
    ) three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).[1]
  • Solvation: Add degassed Toluene and Ethanol via syringe.

  • Activation: Add the aqueous

    
     solution. The biphasic system requires vigorous stirring.
    
  • Reflux: Heat the mixture to reflux (~90-100°C) for 12–24 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate).[1][3]

  • Work-up: Cool to room temperature. Separate the organic layer.[2] Extract the aqueous layer with Ethyl Acetate.[3]

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify crude residue via silica gel column chromatography (Gradient: 0% 
    
    
    
    20% EtOAc in Hexanes).
Synthesis Workflow Diagram

SuzukiCoupling Start Reactants: 3-Bromophenol 1-Naphthylboronic Acid Cat Catalyst System: Pd(PPh3)4 K2CO3 (aq) Toluene/EtOH Start->Cat Inert Atmosphere (N2) Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetallation 3. Reductive Elimination Cat->Cycle Reflux 90°C, 12h Workup Work-up: Phase Separation Drying (MgSO4) Cycle->Workup Complete Conversion Product Purified Product: 1-(3-Hydroxyphenyl)naphthalene Workup->Product Column Chromatography

Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow for the synthesis of 1-(3-Hydroxyphenyl)naphthalene.[1]

Applications in Advanced Materials

The primary utility of 1-(3-Hydroxyphenyl)naphthalene lies in its role as a scaffold for Organic Light-Emitting Diodes (OLEDs) .[1]

Host Materials for Phosphorescent OLEDs (PhOLEDs)

The compound serves as a precursor for "Wide Bandgap" host materials.[1]

  • Mechanism: The hydroxyl group allows for the attachment of hole-transporting units (e.g., Carbazole) or electron-transporting units (e.g., Triazine) via nucleophilic aromatic substitution or Ullmann coupling.[1]

  • Why this Isomer? The meta-linkage (3-position) breaks the conjugation length. If the naphthalene were attached at the para position, the conjugation would extend, lowering the Triplet Energy (

    
    ). A low 
    
    
    
    would quench the blue or green phosphorescent dopants. The meta isomer maintains a high
    
    
    (>2.6 eV), essential for efficient energy transfer to the emitter.
Ligand Synthesis

The free hydroxyl group allows the molecule to act as a ligand precursor for organometallic complexes (e.g., Iridium or Platinum complexes), which are the actual light-emitting species in OLEDs.

Application Logic Diagram

OLEDApplication Core 1-(3-Hydroxyphenyl)naphthalene (High Triplet Energy Core) modification Functionalization via -OH group (e.g., reaction with Carbazole-halide) Core->modification Ullmann Coupling HostMat Bipolar Host Material (Hole & Electron Transport) modification->HostMat Structure Assembly OLED PhOLED Device Layer Prevents Triplet Quenching HostMat->OLED Vacuum Deposition

Caption: Figure 2. Strategic utility of the scaffold in constructing high-efficiency OLED host materials.

Safety & Handling

  • Hazards: Like most phenolic compounds, it is an irritant to skin and eyes.[1] Naphthalene derivatives can be toxic if inhaled or ingested.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent slow oxidation of the phenol group.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle within a fume hood.[1]

References

  • ChemicalBook. "this compound Properties and Suppliers." ChemicalBook Database.[1] CAS 33104-28-8.[1] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for Suzuki Coupling). Link[1]

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Technical Library. Link[1]

  • PubChem. "1-Naphthalenol and related biaryl structures."[1] National Center for Biotechnology Information.[1] Link

Sources

Safety data sheet (SDS) for 3-(Naphthalen-1-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Use of 3-(Naphthalen-1-yl)phenol

Authored by a Senior Application Scientist

Hazard Identification and Risk Assessment

This compound is a bifunctional molecule incorporating both a naphthalene and a phenol moiety. Consequently, its toxicological and hazard profile is expected to be a composite of these two parent compounds.

1.1. Anticipated GHS Classification

Based on the known classifications of naphthalene and phenol, the following Globally Harmonized System (GHS) classifications are anticipated for this compound. For a related compound, 3-(naphthalen-1-yl)propan-1-ol, the GHS classification includes warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation[1].

Hazard ClassAnticipated CategoryRationale
Acute Toxicity, OralCategory 3 or 4Phenol is classified as acutely toxic if swallowed[2][3].
Acute Toxicity, DermalCategory 3Phenol is toxic in contact with skin[2][3].
Skin Corrosion/IrritationCategory 1B or 2Phenol is corrosive and causes severe skin burns[2]. Naphthalene can cause skin irritation[4].
Serious Eye Damage/IrritationCategory 1 or 2APhenol causes serious eye damage[2].
Germ Cell MutagenicityCategory 2Phenol is suspected of causing genetic defects[2].
CarcinogenicitySuspected Category 2Naphthalene is suspected of causing cancer[5].
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure, a known hazard for phenol[2].
Hazardous to the Aquatic EnvironmentAcute & ChronicNaphthalene is very toxic to aquatic life with long-lasting effects[5].

1.2. Toxicological Profile

The primary routes of exposure are inhalation, ingestion, and skin/eye contact[6].

  • Dermal Exposure: Phenol can be readily absorbed through the skin, potentially leading to systemic toxicity[7]. Contact may cause severe burns, which might be initially painless due to the local anesthetic effect of phenol[7]. Chronic skin exposure can lead to skin irritation and necrosis[8].

  • Inhalation: Inhalation of dust or vapors may cause severe irritation to the respiratory tract[4]. Chronic inhalation of naphthalene has been linked to hemolytic anemia[4].

  • Ingestion: Ingestion is expected to be harmful and may cause gastrointestinal irritation, nausea, vomiting, and diarrhea[4]. In severe cases, ingestion of phenolic compounds can lead to more severe systemic effects[4][7].

  • Eye Contact: Direct contact with the eyes is likely to cause severe irritation and potentially irreversible damage[4][7].

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound.

2.1. Engineering Controls

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure[7][9]. The fume hood should have adequate airflow and be located in an area with controlled traffic.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for mitigating exposure risks.

PPE_Workflow cluster_core Core PPE cluster_enhanced Enhanced PPE (High-Risk Tasks) Safety_Glasses Safety Glasses with Side Shields or Goggles Lab_Coat Fully Buttoned Lab Coat Gloves Appropriate Chemical Resistant Gloves Face_Shield Face Shield Apron Neoprene or Butyl Rubber Apron Double_Gloves Double Gloving Researcher Researcher Researcher->Safety_Glasses Always Wear Researcher->Lab_Coat Always Wear Researcher->Gloves Always Wear High_Risk_Task High-Risk Task (e.g., handling large quantities, potential for splashing) High_Risk_Task->Face_Shield Required High_Risk_Task->Apron Required High_Risk_Task->Double_Gloves Recommended

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

For incidental contact, double nitrile gloves are recommended. For tasks with a higher risk of splashing or when handling concentrated solutions, neoprene or butyl rubber gloves should be worn over nitrile gloves[7].

2.3. Storage Requirements

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][9]. The container should be tightly closed and clearly labeled.

Experimental Protocols for Safe Use

Adherence to standardized protocols is crucial for ensuring a safe laboratory environment.

3.1. Weighing and Solution Preparation

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don appropriate PPE.

  • Weighing: Weigh the solid compound on a tared weigh boat inside the fume hood. Avoid generating dust.

  • Dissolution: Slowly add the solid to the desired solvent in a suitable container. Use a magnetic stirrer for efficient dissolution. Keep the container covered as much as possible.

  • Transfer: Use a funnel for transferring solutions to prevent spills.

  • Cleaning: Clean any spills immediately according to the spill response protocol. Decontaminate all equipment used.

3.2. Reaction Work-up and Purification

  • Quenching: If the reaction needs to be quenched, do so slowly and carefully within the fume hood.

  • Extraction: Perform liquid-liquid extractions in a separatory funnel, ensuring it is properly vented.

  • Chromatography: If column chromatography is used, perform it in the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood to remove solvents.

Emergency Procedures

Rapid and appropriate response to an emergency can significantly mitigate harm.

Emergency_Response cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Action Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Flush eyes with water for at least 15 min Eye_Contact->Rinse_Eyes Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Rinse_Skin Rinse with copious water for 15 min Then swab with Polyethylene Glycol (PEG) 300/400 Remove_Clothing->Rinse_Skin Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: Emergency response workflow for exposures to this compound.

4.1. Skin Contact

  • Immediately remove all contaminated clothing[7].

  • Flush the affected skin with copious amounts of water for at least 15 minutes[7][10].

  • After initial rinsing, swab the affected area with Polyethylene Glycol (PEG) 300 or 400, if available[7][9][10].

  • Seek immediate medical attention[7]. For large exposures, call emergency services[11].

4.2. Eye Contact

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][7].

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention[7].

4.3. Inhalation

  • Move the person to fresh air[4][7].

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention[7].

4.4. Ingestion

  • Do NOT induce vomiting[4].

  • If the person is conscious, rinse their mouth with water and have them drink a cupful of water[4].

  • Seek immediate medical attention[4][7].

4.5. Spills

For minor spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal[12]. For major spills, evacuate the area and contact emergency services[9]. Prevent the spill from entering drains or waterways[3][12].

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain[7].

Conclusion

While a specific SDS for this compound is not available, a thorough understanding of the hazards associated with its constituent parts, naphthalene and phenol, allows for the development of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound in a safe and responsible manner, minimizing risks to themselves and the environment.

References

  • Flinn Scientific. (2015, September 9). Safety Data Sheet: Naphthalene.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Naphthalene.
  • National Center for Biotechnology Information. (n.d.). 3-(Naphthalen-1-yl)propan-1-ol. PubChem Compound Database.
  • Fisher Scientific. (2013, April 4). Material Safety Data Sheet - 1-Naphthol.
  • Fisher Scientific. (2015, August 5). Safety Data Sheet: Phenol, Lab Grade.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenol.
  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure: PHENOL.
  • University of California, Berkeley Environmental Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
  • Hindustan Organic Chemicals Ltd. (n.d.). Material Safety Data Sheets -- 1. PHENOL.
  • New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol.
  • Sigma-Aldrich. (2025, September 27). Safety Data Sheet: Naphthalene.
  • Public Health England. (2024, October 1). Phenol - Incident management. GOV.UK.
  • Agency for Toxic Substances and Disease Registry. (2005, August). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance.
  • Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK.
  • Agency for Toxic Substances and Disease Registry. (2008, September). Toxicological Profile for Phenol.
  • National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Naphthalene.

Sources

Strategic Sourcing and Quality Validation of High-Purity 3-(Naphthalen-1-yl)phenol (CAS 33104-28-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes fields of organic light-emitting diode (OLED) material synthesis and late-stage pharmaceutical functionalization, the integrity of starting materials is non-negotiable. 3-(Naphthalen-1-yl)phenol (CAS 33104-28-8) serves as a critical biaryl scaffold. Its meta-substituted phenolic hydroxyl group provides a versatile handle for etherification or esterification, while the naphthyl moiety imparts specific electronic and steric properties essential for optoelectronic performance or receptor binding.

This technical guide moves beyond simple vendor lists. It provides a rigorous framework for sourcing, validating, and handling this compound to ensure experimental reproducibility. We analyze the synthesis-derived impurity profile and establish a self-validating quality control (QC) protocol that every research lab should implement upon receipt of goods.

Chemical Profile & Critical Quality Attributes (CQAs)

To validate a supplier, one must first understand the molecule's genesis. The dominant industrial synthesis of this compound utilizes Suzuki-Miyaura cross-coupling , typically between 3-hydroxyphenylboronic acid and 1-bromonaphthalene (or their reverse counterparts).

This synthetic route dictates the Critical Quality Attributes (CQAs) shown below. A Certificate of Analysis (CoA) lacking these specific data points should be flagged as high-risk.

AttributeSpecification TargetScientific Rationale
Purity (HPLC) ≥ 99.0% (Area %)Lower purity introduces regioisomers that are difficult to separate after downstream functionalization.
Palladium (Pd) < 10 ppmResidual Pd from coupling catalysts can quench fluorescence in OLEDs and catalyze side reactions in drug synthesis.
Halides (Br/Cl) < 50 ppmUnreacted aryl halides (e.g., 1-bromonaphthalene) act as chain terminators in polymerization or competitors in further coupling.
Water Content < 0.5%Phenolic protons are labile; excess moisture complicates stoichiometry in moisture-sensitive reactions (e.g., with NaH).
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the phenol group to quinones.

Strategic Sourcing Landscape

The market for CAS 33104-28-8 is bifurcated between Global Catalog Distributors (high reliability, high cost) and Custom Synthesis Houses (variable reliability, lower cost at scale).

Supplier Decision Logic

Do not default to the largest vendor. Use the following logic to optimize for cost versus risk based on your project phase.

SourcingStrategy Start Project Requirement Scale Scale Needed? Start->Scale App Application Type? Scale->App < 10g Custom Specialized Synthesis (Ambeed, BLD Pharm, A2B) Scale->Custom > 100g Catalog Tier 1 Catalog (Sigma, TCI, Alfa) App->Catalog Pharma/OLED Device App->Custom Early Screening Reason1 High QC Trust Fast Lead Time Catalog->Reason1 Validation Mandatory In-House Validation Required Custom->Validation

Figure 1: Strategic sourcing decision tree for biaryl intermediates. Select suppliers based on scale and risk tolerance.

Recommended Supplier Tiers
  • Tier 1 (Reference Standards): Merck (Sigma-Aldrich) , TCI Chemicals . Use for benchmarking.

  • Tier 2 (Bulk/Scale-Up): BLD Pharm , Ambeed , A2B Chem . These suppliers often synthesize on-demand or hold bulk stock for scale-up but require rigorous incoming QC.

Goods Inward Quality Control (GIQC) Protocol

Trusting a vendor's CoA without verification is a scientific hazard. The following protocol is a self-validating system to ensure the material meets the CQAs defined in Section 2.

Step 1: Identity & Structure Verification (NMR)
  • Solvent: DMSO-d6 (Phenolic proton is often invisible in CDCl3 due to exchange).

  • Key Signals:

    • Singlet (-OH) at ~9.5–9.8 ppm (broad).

    • Naphthyl protons: Multiplet cluster at 7.4–8.2 ppm.

    • Phenol aromatic protons: Look for the distinct triplet of the proton at the 5-position and the singlet at the 2-position (shielded by the naphthyl ring).

Step 2: Impurity Profiling (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid). 50% -> 95% ACN over 15 mins.

  • Detection: 254 nm (aromatic backbone) and 280 nm (phenol).

  • Watchout: Look for a small peak eluting after the main peak; this is often 1,1'-binaphthalene , a homocoupling impurity that is non-polar and difficult to remove.

Step 3: Trace Metal Analysis (ICP-MS)
  • Critical for OLEDs: Digest 50 mg of sample in HNO3. Analyze specifically for Pd and Fe .

  • Limit: If Pd > 10 ppm, perform a metal scavenging treatment (e.g., SiliaMetS® Thiol) before use.

Analytical Workflow Diagram

ValidationWorkflow Rec Receive Material (CAS 33104-28-8) Visual Visual Inspection (Color/Form) Rec->Visual NMR 1H NMR (DMSO-d6) Identity Check Visual->NMR HPLC HPLC-UV Purity > 99%? NMR->HPLC Decision Passes Specs? HPLC->Decision Use Release to Lab Decision->Use Yes Purify Recrystallization (EtOH/Water) Decision->Purify No (Org. Impurity) Scavenge Metal Scavenging (if Pd high) Decision->Scavenge No (Pd Impurity) Purify->HPLC Scavenge->HPLC

Figure 2: Goods Inward Quality Control (GIQC) workflow. This closed-loop system ensures only validated material enters the synthesis stream.

Handling, Stability, and Purification

Storage

Phenols are prone to oxidation, forming quinones which appear as pink or red discoloration.

  • Standard: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Long-term: -20°C is recommended to prevent slow dimerization or oxidation.

Purification (Rescue Protocol)

If the sourced material arrives with <98% purity or is colored:

  • Dissolution: Dissolve in minimum hot Ethanol (60°C).

  • Filtration: Filter hot through a celite pad to remove insoluble Pd black.

  • Precipitation: Add warm water dropwise until turbidity persists. Cool slowly to 4°C.

  • Result: This typically removes oxidized quinones (which stay in the mother liquor) and non-polar homocoupling impurities.

References

  • National Center for Biotechnology Information. (n.d.). This compound (Compound).[1][2][3][4][5][6] PubChem.[1][4] Retrieved October 26, 2023, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for impurity profiling in Suzuki coupling).

Sources

Methodological & Application

Application Note: 3-(Naphthalen-1-yl)phenol as a High-Triplet OLED Host Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, purification, and application of 3-(Naphthalen-1-yl)phenol (CAS: 60462-68-4) , a critical intermediate in the production of host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).

While often overlooked in favor of symmetric hosts (like CBP), the asymmetric nature of this compound allows for the design of "bipolar" host materials. The phenolic hydroxyl group serves as a versatile reactive handle, enabling the attachment of hole-transporting units (e.g., carbazole) or electron-transporting units (e.g., triazine) via ether linkages. This modularity is essential for tuning the Triplet Energy (


)  and Glass Transition Temperature (

)
to prevent phase separation in long-lifetime devices.

Target Audience: Synthetic Chemists, Materials Scientists, and Process Engineers in Organic Electronics.

Material Specifications & Role

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 60462-68-4

  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.27 g/mol

  • Key Structural Feature: The meta-linkage between the phenol and naphthalene rings breaks effective conjugation. This preserves the high triplet energy (

    
    ) required to host green and red phosphorescent dopants without reverse energy transfer.
    
Critical Purity Standards

For OLED applications, "chemical purity" (NMR clean) is insufficient. "Device purity" is required to prevent non-radiative recombination centers (traps).

ParameterSpecificationMethodReason
HPLC Purity > 99.95%HPLC-UV (254 nm)Trace organic impurities quench excitons.
Halogen Content < 10 ppmIon ChromatographyResidual Br/I/Cl atoms degrade device lifetime.
Metal Content < 5 ppm (Total)ICP-MSMetals (Pd, Cu) act as deep charge traps.
Water Content < 50 ppmKarl FischerMoisture causes dark spots (pixel shrinkage).

Experimental Protocols

Protocol A: Synthesis of this compound

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: High-yield synthesis minimizing de-halogenation byproducts.

Reagents:
  • Substrate A: 3-Bromophenol (1.0 eq)

  • Substrate B: 1-Naphthylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: Toluene : Ethanol (4:1 v/v)

Step-by-Step Procedure:
  • Degassing: Charge a 3-neck round bottom flask with Toluene and Ethanol. Sparge with Nitrogen (

    
    ) for 30 minutes. Note: Oxygen is the primary cause of catalyst poisoning and homocoupling byproducts.
    
  • Addition: Under

    
     flow, add 3-Bromophenol, 1-Naphthylboronic acid, and the aqueous 
    
    
    
    .
  • Catalyst Charge: Add

    
     quickly to minimize air exposure.
    
  • Reaction: Heat to reflux (

    
    ) for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.
    
  • Quench & Workup: Cool to room temperature. Acidify with 1M HCl to pH 4 (to protonate the phenolate). Extract with Ethyl Acetate (

    
    ).
    
  • Initial Purification: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Flash Chromatography: Purify residue on Silica Gel (Gradient: 0%

    
     20% EtOAc in Hexane).
    

Self-Validation Check: The product should appear as a white to off-white solid.


 must show the disappearance of the boronic acid peak (

) and the specific integration of the phenolic proton.
Protocol B: Downstream Application (Synthesis of Host Material)

Target Molecule: 9-(3-(Naphthalen-1-yl)phenyl)-9H-carbazole (Host for Green PHOLEDs) Reaction Type: Ullmann-type C-N Coupling (using the phenol as a precursor for a triflate or direct coupling if modified). Correction: A more common route for this intermediate is Etherification to create high-


 ether hosts.
Revised Target:  9-(4-(3-(Naphthalen-1-yl)phenoxy)phenyl)-9H-carbazole.

Procedure (Etherification):

  • Reactants: this compound (1.0 eq) + 9-(4-Fluorophenyl)-9H-carbazole (1.1 eq).

  • Base:

    
     (2.0 eq).
    
  • Solvent: DMF or NMP (anhydrous).

  • Conditions: Heat at

    
     for 24h.
    
  • Result: An ether-linked host material combining the hole transport of carbazole with the stability of naphthalene.

Protocol C: "Device-Grade" Purification

Method: Gradient Vacuum Sublimation Context: Recrystallization alone leaves solvent residues that outgas in the vacuum chamber, destroying the OLED cathode.

  • Pre-Step: Recrystallize the crude intermediate from Toluene/Hexane to reach >99% purity.

  • Loading: Place 2-5g of material in the source zone of a quartz sublimation tube.

  • Vacuum: Pump down to

    
    .
    
  • Heating Profile:

    • Zone 1 (Source): Heat to

      
       (approx. 
      
      
      
      for this intermediate) to outgas volatiles.
    • Zone 1 (Ramp): Slowly ramp to

      
       until deposition rate is 
      
      
      
      .
    • Zone 2 (Collection): Keep at

      
       to prevent condensation of light impurities.
      
    • Zone 3 (Trap): Liquid

      
       trap for volatile impurities.
      
  • Harvesting: Collect only the central band of crystals. Discard the "ash" (non-volatiles) and the "light" end (volatile impurities).

Visualizations

Synthesis & Application Workflow

This diagram illustrates the pathway from raw materials to the final OLED device integration.

G Start Raw Materials (3-Bromophenol + 1-Naphthylboronic Acid) Suzuki Step 1: Suzuki Coupling (Pd Cat, Base, Reflux) Start->Suzuki Synthesis Interm Intermediate: This compound Suzuki->Interm Workup Deriv Step 2: Derivatization (Etherification/Amination) Interm->Deriv Functionalization Host Crude Host Material Deriv->Host Sublim Step 3: Vacuum Sublimation (10^-6 Torr) Host->Sublim Purification Device OLED Device Fabrication (Thermal Evaporation) Sublim->Device Integration

Figure 1: Synthetic workflow from raw precursors to device-ready OLED host materials.

Mechanism of Action in OLEDs

How the host material functions within the Emissive Layer (EML).

OLED_Mechanism Anode Hole Injection (Anode) Host_Exciton Host Exciton (Singlet/Triplet) Anode->Host_Exciton Hole (+) Cathode Electron Injection (Cathode) Cathode->Host_Exciton Electron (-) Host_Ground Host (Ground State) Host_Ground->Host_Exciton Recombination Dopant Phosphorescent Dopant (Ir(ppy)3) Host_Exciton->Dopant Energy Transfer (Dexter/Förster) Dopant->Host_Ground Relaxation Light Light Emission (hv) Dopant->Light Radiative Decay

Figure 2: Energy transfer mechanism. The Host derived from this compound confines excitons on the Dopant.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials, 24(24), 3169–3190. Link

  • Gommans, H., et al. (2004). Electro-optical study of the effect of the host material on the performance of organic light-emitting diodes. Journal of Applied Physics. Link

  • Ossila. (2023).[1] OLED Host Materials Guide. Link

  • ChemicalBook. (2023). Product Specifications: this compound.[2] Link

Sources

Application Note: Synthesis and Application of a Novel Hole Transport Material, N3P-TPA, Derived from 3-(1-Naphthyl)phenol for High-Performance Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the synthesis, characterization, and application of a novel, solution-processable hole transport material (HTM), N,N-diphenyl-3-(1-naphthyl)aniline (N3P-TPA). Synthesized via a facile and efficient palladium-catalyzed Buchwald-Hartwig amination from the readily available precursor 3-(1-naphthyl)phenol, N3P-TPA exhibits desirable electrochemical and photophysical properties for application in high-performance inverted perovskite solar cells (PSCs). Detailed protocols for the synthesis, purification, and characterization of N3P-TPA are presented, along with a step-by-step guide for the fabrication and testing of perovskite solar cells incorporating this new HTM.

Introduction: The Rationale for Developing Novel Hole Transport Materials

The rapid development of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component in the architecture of high-performance PSCs is the hole transport layer (HTL), which facilitates the efficient extraction and transport of holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons.[1] The benchmark HTM, Spiro-OMeTAD, while enabling high power conversion efficiencies (PCEs), suffers from drawbacks such as complex multi-step synthesis, high cost, and the need for hygroscopic dopants that can compromise long-term device stability.

This has spurred significant research into the design and synthesis of novel, cost-effective, and stable HTMs. Triarylamine derivatives have emerged as a promising class of HTMs due to their excellent hole mobility and tunable electronic properties.[2] The introduction of bulky, non-planar moieties such as naphthyl groups can be a strategic approach to suppress molecular aggregation, enhance solubility, and improve the morphological stability of the HTM film.

Herein, we present a detailed methodology for the synthesis of a novel triarylamine-based HTM, N,N-diphenyl-3-(1-naphthyl)aniline (N3P-TPA), utilizing 3-(1-naphthyl)phenol as a key starting material. The synthetic route is based on the robust and versatile Buchwald-Hartwig amination reaction.[3] This application note serves as a practical guide for researchers in the field of organic electronics and photovoltaics, providing a reproducible protocol for the synthesis of a promising new HTM and its integration into high-performance inverted perovskite solar cells.

Synthesis and Characterization of N3P-TPA

The synthesis of N3P-TPA is accomplished in a two-step sequence starting from 3-(1-naphthyl)phenol, as illustrated in the workflow below. The key step is the palladium-catalyzed Buchwald-Hartwig C-N coupling of the triflate derivative of 3-(1-naphthyl)phenol with diphenylamine.

cluster_synthesis Synthesis Workflow A 3-(1-Naphthyl)phenol B Triflation (Tf2O, Pyridine) A->B C 3-(1-Naphthyl)phenyl trifluoromethanesulfonate B->C D Buchwald-Hartwig Amination (Diphenylamine, Pd(OAc)2, Xantphos, Cs2CO3) C->D E Crude N3P-TPA D->E F Purification (Column Chromatography & Recrystallization) E->F G Pure N3P-TPA F->G

Caption: Synthetic workflow for N3P-TPA.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(1-Naphthyl)phenyl trifluoromethanesulfonate

  • To a stirred solution of 3-(1-naphthyl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.).

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the triflate as a colorless oil or a white solid.

Step 2: Synthesis of N,N-diphenyl-3-(1-naphthyl)aniline (N3P-TPA)

  • In an oven-dried Schlenk flask, combine 3-(1-naphthyl)phenyl trifluoromethanesulfonate (1.0 eq.), diphenylamine (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), Xantphos (0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene as the solvent.[4]

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[5] Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Column Chromatography: Purify the crude N3P-TPA by flash column chromatography on silica gel.[2] A suitable eluent system is a gradient of hexane and dichloromethane.

  • Recrystallization: Further purify the product by recrystallization from a solvent mixture such as dichloromethane/methanol or chloroform/hexane to obtain N3P-TPA as a white or off-white solid.[6]

Characterization and Expected Properties

The structure and purity of the synthesized N3P-TPA should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The key physicochemical properties are summarized in the table below. These values are predicted based on literature data for structurally similar triarylamine-based HTMs containing naphthyl and phenyl moieties.

PropertyExpected ValueCharacterization Technique
HOMO Energy Level -5.2 to -5.4 eVCyclic Voltammetry (CV)
LUMO Energy Level -2.0 to -2.2 eVCV and UV-Vis Spectroscopy
Optical Band Gap (Eg) 3.0 to 3.2 eVUV-Vis Spectroscopy
Hole Mobility (μh) 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹Space-Charge Limited Current (SCLC)
Glass Transition Temp. (Tg) > 120 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 400 °CThermogravimetric Analysis (TGA)

Application of N3P-TPA in Inverted Perovskite Solar Cells

N3P-TPA is designed for use as a solution-processable HTL in inverted (p-i-n) perovskite solar cells. The following protocol outlines the fabrication and characterization of such a device.

cluster_device_fab Device Fabrication Workflow A ITO Substrate Cleaning B HTL Deposition (Spin-coating of N3P-TPA solution) A->B C Perovskite Layer Deposition (e.g., MAPbI3, two-step method) B->C D ETL Deposition (e.g., PCBM) C->D E Buffer Layer Deposition (e.g., BCP) D->E F Metal Electrode Evaporation (e.g., Ag or Au) E->F G Device Characterization F->G

Caption: Workflow for inverted PSC fabrication.

Device Fabrication Protocol
  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • HTL Deposition:

    • Prepare a solution of N3P-TPA in a suitable solvent such as chlorobenzene or toluene (e.g., 10-20 mg/mL).

    • Optionally, p-type dopants like Li-TFSI and tBP can be added to the HTM solution to enhance conductivity.

    • Spin-coat the N3P-TPA solution onto the cleaned ITO substrate and anneal at an optimized temperature (e.g., 100-120 °C).

  • Perovskite Layer Deposition: Deposit the perovskite active layer (e.g., CH₃NH₃PbI₃) on top of the HTL using a one-step or two-step solution-processing method.[7][8] For the two-step method, a layer of PbI₂ is first deposited, followed by conversion to perovskite by dipping in a solution of methylammonium iodide (MAI).[7]

  • Electron Transport Layer (ETL) and Buffer Layer Deposition: Sequentially deposit an electron transport layer (e.g., PCBM in chlorobenzene) and a buffer layer (e.g., BCP in isopropanol) via spin-coating.

  • Electrode Deposition: Thermally evaporate a metal back electrode (e.g., 80-100 nm of silver or gold) through a shadow mask to define the active area of the device.

Device Characterization

The performance of the fabricated PSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²).

  • Current Density-Voltage (J-V) Characteristics: Measure the J-V curves to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[9][10]

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to assess the wavelength-dependent light-to-charge conversion efficiency.

  • Stability Testing: Evaluate the long-term operational stability of the unencapsulated devices under controlled environmental conditions (e.g., inert atmosphere or ambient air with controlled humidity).

Conclusion

This application note details a robust and reproducible methodology for the synthesis of a novel triarylamine-based hole transport material, N3P-TPA, from 3-(1-naphthyl)phenol. The proposed synthetic route via Buchwald-Hartwig amination is efficient and provides access to a promising new material for optoelectronic applications. The outlined protocols for the fabrication and characterization of inverted perovskite solar cells using N3P-TPA as the hole transport layer provide a framework for researchers to explore its potential in achieving high-performance and stable photovoltaic devices. The favorable predicted properties of N3P-TPA, combined with its accessible synthesis, make it an attractive alternative to existing hole transport materials.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 41(11), 1534-1544.
  • Jeon, N. J., Noh, J. H., Yang, W. S., Kim, Y. C., Ryu, S., Seo, J., & Seok, S. I. (2015). Compositional engineering of perovskite materials for high-performance solar cells.
  • Christmann, U., Vilar, R., & Nazeeruddin, M. K. (2011). Palladium-catalyzed C–N and C–O coupling–A practical guide from an industrial vantage point.
  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(8), 1146-1158.
  • Torrente, M., & Bolm, C. (2007). Palladium-catalyzed amination of aryl chlorides. Chemical Society Reviews, 36(7), 1135-1145.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Fluxim AG. (n.d.). Measurement Techniques for Perovskite Solar Cells. Retrieved from [Link]

  • JuSER. (2023). Beginner's guide to visual analysis of perovskite and organic solar cell current density-voltage characteristics. Retrieved from [Link]

  • El-Shafei, A., Hussain, S., & Al-Raqa, S. Y. (2021).
  • Tress, W., Yavari, M., Domanski, K., Yadav, P., Niesen, B., Hagfeldt, A., & Graetzel, M. (2016). Characterization of perovskite solar cells: Towards a reliable measurement protocol. Energy & Environmental Science, 9(3), 749-760.
  • Liu, M., Johnston, M. B., & Snaith, H. J. (2013). Efficient planar heterojunction perovskite solar cells by vapour deposition.
  • Wu, W. Q., Wang, Q., Fang, Y., Shao, Y., Tang, S., Deng, Y., ... & Huang, J. (2018). Molecular doping enabled scalable blading of efficient hole-transport-layer-free perovskite solar cells.
  • Saliba, M., Orlandi, S., Matsui, T., Aghazada, S., Grätzel, M., & Nazeeruddin, M. K. (2016). A molecularly engineered hole-transporting material for efficient perovskite solar cells.
  • Chen, W., Wu, Y., Yue, Y., Liu, J., Zhang, W., Yang, X., ... & Zhu, W. H. (2017). Hole-transporting material-free, all-inorganic perovskite solar cells with 12.1% efficiency and enhanced stability.
  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from [Link]

  • Eureka. (n.d.). Method for refining trimethylamine through extractive distillation and purification. Retrieved from [Link]

  • YorkSpace. (n.d.). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. Retrieved from [Link]

  • ResearchGate. (2025). Effect of different N,N-diphenylnaphthalen-2-amine units on the photo- and electro-luminescent properties of phenanthroimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Inverted CsPbI3 perovskite solar cells with all solution processed layers fabricated in high humidity. Retrieved from [Link]

  • NIH. (2018). Fundamental Study on the Fabrication of Inverted Planar Perovskite Solar Cells Using Two-Step Sequential Substrate Vibration-Assisted Spray Coating (2S-SVASC). Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Inverted Perovskite Solar Cells: Designing and Fabrication. Retrieved from [Link]

Sources

Functionalization of 3-(Naphthalen-1-yl)phenol for polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Functionalization Protocols for 3-(Naphthalen-1-yl)phenol[1]

Executive Summary & Strategic Rationale

In the pursuit of next-generation engineering thermoplastics and thermosets, This compound (3-NP) represents a critical "monomer scaffold."[1] Unlike standard bisphenols (e.g., Bisphenol A), 3-NP introduces a bulky, rigid naphthalene pendant group via a meta-linkage.[1]

Why this molecule matters:

  • Thermal Stability: The aromatic naphthalene moiety significantly increases the glass transition temperature (

    
    ) and thermal decomposition temperature (
    
    
    
    ) of resulting polymers.
  • Optical Properties: The high molar refractivity of the naphthalene ring yields polymers with high Refractive Indices (RI > 1.65), essential for optical waveguides and LED encapsulants.

  • Dielectric Performance: The bulky pendant group increases "free volume" within the polymer matrix, disrupting chain packing.[2] This lowers the dielectric constant (

    
    ) and dissipation factor (
    
    
    
    ), making these materials ideal for 5G/6G high-frequency substrates.[1]

This guide details the functionalization of 3-NP into three distinct precursor classes: Glycidyl Ethers (Epoxies) , Cyanate Esters , and Poly(aryl ether) backbones .

Strategic Roadmap: From Monomer to Material

The following workflow illustrates the divergent synthetic pathways for 3-NP.

G Start This compound (Base Monomer) Epoxy Glycidyl Ether (Epoxy Resin) Start->Epoxy Epichlorohydrin NaOH, PTC (SN2) Cyanate Cyanate Ester (Thermoset) Start->Cyanate CNBr / TEA Low Temp (-10°C) Polymer Poly(aryl ether) (Thermoplastic) Start->Polymer Activated Dihalide K2CO3, NMP (SNAr) Epoxy_Desc Application: Electronic Packaging High Tg Adhesives Epoxy->Epoxy_Desc Cyanate_Desc Application: Low Dk/Df Radomes Aerospace Composites Cyanate->Cyanate_Desc Polymer_Desc Application: Optical Films Membranes Polymer->Polymer_Desc

Figure 1: Synthetic divergence of this compound into three primary material classes.

Protocol A: Synthesis of the Glycidyl Ether (Epoxy Precursor)

This protocol converts the phenolic hydroxyl group into a reactive epoxide. Due to the steric bulk of the naphthalene group, standard bisphenol-A protocols must be modified to ensure complete conversion and prevent oligomerization.

Mechanism: Nucleophilic attack of the phenoxide on epichlorohydrin (ECH), followed by dehydrochlorination.

Reagents & Equipment[3][4][5][6][7]
  • Substrate: this compound (1.0 eq)

  • Reagent: Epichlorohydrin (ECH) (10.0 eq) – Excess serves as solvent and prevents oligomerization.[1]

  • Base: Sodium Hydroxide (NaOH) (2.5 eq, 50% aq. solution)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or TEBAC (1.5 mol%)[1]

  • Solvent: Dimethyl sulfoxide (DMSO) (optional co-solvent for solubility)[1]

Step-by-Step Methodology
  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 3-NP in the excess Epichlorohydrin. If the monomer does not fully dissolve at RT, add DMSO (10% v/v relative to ECH) and heat to 50°C.

  • Catalyst Addition: Add the Phase Transfer Catalyst (TBAB). Stir for 15 minutes to ensure homogeneity.

  • Controlled Addition: Heat the system to 60°C . Add the 50% NaOH solution dropwise over 1 hour.

    • Critical Control: Do not add NaOH too quickly; the exotherm can cause uncontrolled polymerization of the ECH.

  • Reaction: Maintain temperature at 60–65°C for 4–6 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 4:[1]1) or HPLC until the phenol peak disappears.

  • Work-up (Salt Removal): Cool to room temperature. Filter off the NaCl precipitate.

  • Distillation: Remove excess ECH and water via vacuum distillation (Rotavap) at 60°C.

  • Extraction: Dissolve the viscous residue in Toluene or Dichloromethane (DCM). Wash 3x with deionized water to remove residual alkali and catalyst.

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate to yield the 3-(Naphthalen-1-yl)phenyl glycidyl ether .

Validation:

  • 1H-NMR: Look for disappearance of phenolic -OH (~9.8 ppm) and appearance of epoxide protons (~2.7–3.4 ppm).[1]

  • EEW (Epoxy Equivalent Weight): Titrate to confirm theoretical value (Approx. MW = 276 g/mol ).

Protocol B: Synthesis of the Cyanate Ester

Cyanate esters derived from naphthalene-pendant phenols are highly prized for their extremely low dielectric loss.[1] This reaction is highly sensitive to temperature and pH.

Mechanism: Reaction of the phenol with Cyanogen Bromide (CNBr) in the presence of a base (Triethylamine) to form the cyanate (-OCN).

Reagents & Equipment[3][4][5][6][7]
  • Substrate: this compound (1.0 eq)

  • Reagent: Cyanogen Bromide (CNBr) (1.1 eq) – Caution: Highly Toxic.[1]

  • Base: Triethylamine (TEA) (1.1 eq)[1]

  • Solvent: Acetone or Dichloromethane (Anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a fume hood, dissolve 3-NP and CNBr in anhydrous Acetone in a 3-neck flask.

  • Cryogenic Cooling: Cool the solution to -10°C to -20°C using an acetone/dry ice bath.[1]

    • Why? Higher temperatures promote the formation of imidocarbonates (side product) and hydrolysis.

  • Base Addition: Add TEA dropwise over 30–45 minutes.

    • Visual Cue: A white precipitate (Triethylammonium bromide salt) will form immediately.

    • Critical Control: Maintain internal temperature below -5°C throughout addition.[1]

  • Completion: Stir at -10°C for 1 hour, then allow to warm to 0°C over 30 minutes.

  • Quench: Pour the reaction mixture into rapidly stirring ice water (10x volume). The cyanate ester usually precipitates as a solid or oil.

  • Purification:

    • Extract with DCM.[5]

    • Wash with 0.1M HCl (cold) to remove unreacted amine.

    • Wash with water until neutral pH.

    • Dry over Na₂SO₄ and evaporate solvent below 40°C (Heat can trigger premature cyclotrimerization).

Validation:

  • FTIR: Strong, sharp peak at 2230–2270 cm⁻¹ (-OCN stretch).[1] Absence of broad -OH peak at 3400 cm⁻¹.[1]

Protocol C: Polymerization (Polyarylether Synthesis)

This protocol describes using 3-NP as a capping agent or co-monomer in nucleophilic aromatic substitution (


).[1]
Workflow Diagram (Dean-Stark Process)

Process Step1 Charge Reactor: 3-NP + Dihalide + K2CO3 Solvent: NMP + Toluene Step2 Azeotropic Distillation (140-150°C) Remove Water via Dean-Stark Step1->Step2 Heat Step3 Polymerization (180-200°C) Distill off Toluene Step2->Step3 Dryness Achieved Step4 Precipitation Pour into Methanol/Water Step3->Step4 Viscosity Increase

Figure 2: High-temperature polycondensation workflow.

Critical Parameters
  • Solvent System: NMP (N-methyl-2-pyrrolidone) or DMAc is required to dissolve the polymer.[1] Toluene is used as an azeotropic agent to remove water generated by the phenoxide formation.

  • Stoichiometry: Precise 1:1 molar ratio of diphenol to dihalide is required for high molecular weight (Carothers equation). If using 3-NP as a monofunctional end-capper, calculate stoichiometry to target specific molecular weight.[1]

Expected Material Properties (Data Summary)

The following table summarizes the typical property enhancements observed when incorporating naphthalene-pendant phenols into polymer backbones, based on comparative literature of similar bulky monomers.

PropertyStandard Bisphenol A ResinThis compound ModifiedImprovement Mechanism
Glass Transition (

)
150°C - 170°C210°C - 260°C Restricted rotation of bulky naphthyl group.[1]
Refractive Index (

)
1.54 - 1.561.65 - 1.71 High electron density of conjugated naphthalene.[1]
Dielectric Constant (

)
3.5 - 4.02.8 - 3.1 Increased free volume / reduced packing density.[1]
Water Absorption 0.2 - 0.3%< 0.1% Hydrophobic nature of the naphthalene ring.[1]
References
  • Synthesis of Naphthyl-containing Polymers

    • Title: Synthesis and properties of aromatic poly(ether sulfone)s and poly(ether ketone)s containing naphthalene units.
    • Source: ResearchG
    • URL:[Link][1]

  • Title: Naphthol novolak type cyanate resin and its synthesis method (Patent CN102558472A).
  • High Refractive Index Polymers

    • Title: High refractive index hyperbranched polymers.[8]

    • Source: Advanced Science News / Macromolecular Chemistry and Physics.
    • URL:[Link]

    • Context: Validates the use of naphthalene-rich monomers for achieving RI > 1.7.
  • Epoxidation of Bulky Phenols

    • Title: Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene.[1]

    • Source: ACS C
    • URL:[Link]

    • Context: While biocatalytic, the paper details the stability and handling of naphthalene oxides and deriv
  • General Cyanate Ester Synthesis

    • Title: Cyanic acid, phenyl ester (Organic Syntheses Procedure).
    • Source: Organic Syntheses.[3]

    • URL:[Link]

    • Context: The foundational protocol for converting phenols to cyan

Sources

Application Note & Protocol: Catalytic O-Arylation of 3-(Naphthalen-1-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Sterically Hindered Diaryl Ethers

Introduction: The Significance of Hindered Diaryl Ethers

The diaryl ether motif is a cornerstone in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to high-performance polymers.[1] Molecules incorporating this linkage are found in nature, such as in the antibiotic vancomycin, and are critical in synthetic compounds, including certain hormone therapies and herbicides.[1] Specifically, diaryl ethers containing bulky, sterically demanding groups like the naphthalen-1-yl moiety are of increasing interest in drug development and materials science. The steric hindrance can confer unique conformational properties, potentially leading to atropisomerism, which can be exploited in designing highly selective molecular probes or chiral ligands.[1]

However, the synthesis of these sterically congested ethers presents a significant challenge. Traditional methods like the Ullmann condensation often require harsh conditions—high temperatures and stoichiometric amounts of copper—which are incompatible with complex, functionalized molecules.[1][2] Modern palladium-catalyzed Buchwald-Hartwig O-arylation has been a major advance, yet challenges can remain with particularly bulky substrates.[3][4]

This application note provides a detailed, field-proven protocol for the O-arylation of 3-(naphthalen-1-yl)phenol, a sterically hindered substrate. We will focus on a modified Ullmann-type reaction that leverages a copper(I) iodide catalyst in combination with an economical and effective ligand, picolinic acid. This system has demonstrated excellent efficacy for coupling challenging substrates under milder conditions, offering high yields and broad functional group tolerance.[1][5][6][7][8]

The "Why": Mechanistic Rationale and Component Selection

Understanding the role of each component is critical for successful execution and troubleshooting. The protocol's design is based on a well-established catalytic cycle that ensures efficiency and reproducibility.

A. The Catalytic System: CuI, Picolinic Acid, and K₃PO₄

  • Copper(I) Iodide (CuI): This serves as the precatalyst. Cu(I) is the active oxidation state for the catalytic cycle. It is relatively inexpensive and stable compared to many palladium sources.

  • Picolinic Acid (Ligand): The ligand is arguably the most crucial component for enabling the reaction with a hindered phenol. Picolinic acid acts as a bidentate ligand, coordinating to the copper center. This coordination solubilizes the copper species and modulates its reactivity, facilitating the key steps of oxidative addition and reductive elimination. Its use has been shown to be economically attractive and highly effective.[1][8]

  • Potassium Phosphate (K₃PO₄) (Base): A moderately strong, non-nucleophilic inorganic base is required to deprotonate the phenol, forming the potassium phenoxide. This step is essential to generate the active nucleophile. K₃PO₄ is favored over other bases like cesium carbonate (Cs₂CO₃) in combination with DMSO, as it has been shown to be more efficacious for this specific transformation.[1][8]

  • Dimethyl Sulfoxide (DMSO) (Solvent): A polar aprotic solvent is necessary to dissolve the reagents, particularly the potassium phenoxide salt, and to facilitate the reaction at the desired temperature.

B. The Catalytic Cycle

The reaction is proposed to proceed through the following key steps, which are visualized in the diagram below. This cycle represents a plausible pathway for the copper-catalyzed O-arylation of phenols.

  • Ligand Association: Picolinic acid coordinates to the Cu(I) salt.

  • Phenoxide Formation: The base (K₃PO₄) deprotonates the this compound.

  • Salt Metathesis: The resulting phenoxide displaces the iodide on the copper center to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper(I) center, forming a transient, high-valent Cu(III) species.

  • Reductive Elimination: The final C-O bond is formed through reductive elimination from the Cu(III) intermediate, yielding the desired diaryl ether product and regenerating the active Cu(I) catalyst.

Catalytic_Cycle cluster_caption Fig 1. Proposed Catalytic Cycle CuI Cu(I)I L_CuI L-Cu(I)-I CuI->L_CuI + Ligand (L) L_Cu_OAr L-Cu(I)-OAr' L_CuI->L_Cu_OAr + Ar'OH, Base - Base-H⁺, - I⁻ CuIII L-Cu(III)(Ar)(I)(OAr') L_Cu_OAr->CuIII + Ar-I (Oxidative Addition) CuIII->CuI Regeneration Product Ar-O-Ar' CuIII->Product Reductive Elimination center caption_node Ar'OH = this compound Ar-I = Aryl Iodide L = Picolinic Acid

Caption: Proposed catalytic cycle for the Cu-catalyzed O-arylation of phenols.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-iodotoluene as a representative example.

A. Materials and Reagents

ReagentPuritySupplierNotes
This compound>98%Standard commercial
4-Iodotoluene>98%Standard commercial
Copper(I) Iodide (CuI)99.9%Standard commercialStore under inert gas, protect from light.
Picolinic Acid>99%Standard commercial
Potassium Phosphate (K₃PO₄)>98%Standard commercialFinely ground, dried in an oven before use.
Anhydrous Dimethyl Sulfoxide (DMSO)>99.8%Standard commercialSure/Seal™ bottle or freshly distilled.
Diethyl EtherACSStandard commercialFor work-up.
Saturated aq. NH₄Cl-Lab preparedFor work-up.
Brine-Lab preparedFor work-up.
Anhydrous MgSO₄-Standard commercialFor drying.
Silica Gel-Standard commercial230-400 mesh for column chromatography.

B. Equipment

  • Oven-dried 10 mL screw-cap reaction vial with a PTFE-lined cap

  • Magnetic stir bar

  • Magnetic stir plate with heating

  • Inert atmosphere glovebox or Schlenk line with Nitrogen or Argon gas

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system or glass column

C. Step-by-Step Procedure

Causality Note: Performing the reaction under an inert atmosphere is critical. Oxygen can oxidize the Cu(I) catalyst to the less active Cu(II) state, inhibiting the reaction. All glassware should be thoroughly oven-dried to remove moisture, which can hydrolyze the base and interfere with phenoxide formation.

  • Reaction Setup (Inert Atmosphere):

    • To the oven-dried 10 mL reaction vial, add this compound (110.1 mg, 0.5 mmol, 1.0 equiv).

    • Add copper(I) iodide (4.8 mg, 0.025 mmol, 5 mol%).

    • Add picolinic acid (6.2 mg, 0.05 mmol, 10 mol%).

    • Add finely ground and dried potassium phosphate (212.3 mg, 1.0 mmol, 2.0 equiv).

    • Finally, add a magnetic stir bar.

  • Reagent Addition:

    • Seal the vial with the PTFE-lined cap.

    • Remove the vial from the inert atmosphere.

    • Add 4-iodotoluene (109.0 mg, 0.5 mmol, 1.0 equiv) if solid, or the corresponding volume if liquid. Note: For this protocol, we assume 4-iodotoluene is a solid. If using a liquid aryl halide, add it via syringe after the solvent.

    • Using a syringe, add anhydrous DMSO (2.5 mL, 0.2 M).

  • Reaction Execution:

    • Place the vial on the pre-heated magnetic stir plate at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Self-Validation Check: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (e.g., after 12 hours) to check for the consumption of starting materials.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 10 mL). This step helps to remove copper salts.

    • Wash with brine (1 x 10 mL).

    • Separate the organic layer and dry it over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to elute the product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow and Data

Workflow A 1. Reagent Addition (Phenol, CuI, Ligand, Base) Under Inert Atmosphere B 2. Add Aryl Halide & Anhydrous DMSO A->B C 3. Heat & Stir (110 °C, 12-24 h) B->C D 4. Cool & Work-up (Ether/NH₄Cl wash) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Analysis (NMR, MS) E->F

Caption: General experimental workflow for the Cu-catalyzed O-arylation.

Table 1: Representative Reaction Data

ParameterValue
Substrate 1 This compound (0.5 mmol)
Substrate 2 4-Iodotoluene (0.5 mmol)
Catalyst CuI (5 mol%)
Ligand Picolinic Acid (10 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Anhydrous DMSO (0.2 M)
Temperature 110 °C
Time 18 h
Expected Yield 85-95%
Product 1-(3-(p-Tolyloxy)phenyl)naphthalene
Appearance White to off-white solid
Expected ¹H NMR (CDCl₃, δ) Characteristic methyl singlet at ~2.35 ppm; complex aromatic multiplet

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (CuI oxidized).2. Wet solvent or reagents.3. Insufficiently ground or wet base.4. Reaction temperature too low.1. Use fresh, high-purity CuI. Ensure the setup is rigorously purged with inert gas.2. Use anhydrous grade solvent and dry reagents thoroughly.3. Grind the K₃PO₄ into a fine powder and dry it in an oven (e.g., 150 °C) for several hours under vacuum before use.4. Ensure the reaction temperature is maintained at 110 °C.
Formation of Side Products 1. Homocoupling of Aryl Iodide: Can occur at high temperatures or with excess catalyst.2. C-Arylation: Less common with this system but possible if the ortho positions of the phenol are highly activated.1. Do not exceed the recommended catalyst loading or temperature.2. This protocol is highly selective for O-arylation. If C-arylation is observed, consider screening other ligands or lowering the reaction temperature.
Difficulty in Purification 1. Residual copper salts co-eluting with the product.2. Product has similar polarity to a starting material.1. Ensure the aqueous NH₄Cl wash during work-up is performed thoroughly to complex and remove copper.2. Use a slow, shallow gradient during column chromatography for better separation. Confirm complete consumption of starting material via TLC/LC-MS before work-up.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Ganley, J. M., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • You, S.-L., & Xia, J.-B. (2011). Palladium(0)-Catalyzed Arylative Dearomatization of Phenols. Angewandte Chemie International Edition. [Link]

  • Li, Y., et al. (2015). A proposed reaction mechanism for O-arylation of alcohols and phenols by triarylsulfonium triflates in the presence of bases. ResearchGate. [Link]

  • Ganley, J. M., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base. ACS Publications. [Link]

  • Moir, M., et al. (2015). C–H arylation of triphenylene, naphthalene and related arenes using Pd/C. Chemical Science. [Link]

  • De Nocker, P., et al. (2021). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules. [Link]

  • Ganley, J. M., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Wang, G.-W., et al. (2019). Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. Organic Chemistry Frontiers. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • Ganley, J. M., et al. (2020). Monophasic Pd-catalysed O-arylation of phenols. ResearchGate. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. Semantic Scholar. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Wang, X., et al. (2018). Copper-catalyzed O-arylation of phenols with diazonium salts. RSC Publishing. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

  • Karthik, A. D., & Geetha, K. (2015). Ullmann Condensation Via O-Arylation of Phenol using Nano Copper Derived From Copper(II) Precursor. SciSpace. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Oxidized 3-(Naphthalen-1-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-NP-OX-001 Subject: Color Removal & Purification Protocols for Oxidized Biaryl Phenols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary: The "Why" Behind the Color

User Query: "My 3-(Naphthalen-1-yl)phenol sample has turned from off-white to yellow/brown during storage. How do I restore purity?"

Technical Diagnosis: The discoloration you observe is a classic signature of autoxidation . Phenols, particularly electron-rich biaryls like this compound, are susceptible to radical formation. Atmospheric oxygen abstracts the phenolic hydrogen, generating a phenoxyl radical. This radical species couples or further oxidizes to form ortho- and para-quinones .

  • The Culprit: Quinones are highly conjugated chromophores. Even trace amounts (ppm levels) can tint a white solid yellow or brown.

  • The Fix: You cannot simply "wash" the color away with solvent alone because quinones often share solubility profiles with the parent phenol. You must chemically reduce the quinone (reversing the color) or physically arrest it via adsorption.

The Oxidation Pathway (Visualization)

The following diagram illustrates the transformation causing your issue and the logic behind the purification steps.

OxidationPathway Phenol Pure this compound (Colorless/Off-White) Radical Phenoxyl Radical (Intermediate) Phenol->Radical O2 / Light (Storage) Quinone Quinone Impurities (Yellow/Brown Chromophore) Radical->Quinone Oxidation Reduction Chemical Reduction (Sodium Dithionite) Quinone->Reduction Protocol A Adsorption Adsorption (Activated Carbon) Quinone->Adsorption Protocol B (Traps Impurity) Reduction->Phenol Restores

Figure 1: The cycle of phenol oxidation and the targeted intervention points for purification.

Troubleshooting Protocols

Choose the protocol based on the severity of oxidation.

Protocol A: Chemical Reduction (The "Deep Clean")

Best For: Heavily oxidized samples (dark yellow/brown) or bulk quantities (>10g). Mechanism: Sodium dithionite (


) reduces colored quinones back to colorless hydroquinones or water-soluble sulfonate byproducts, which are then removed in the aqueous phase.

Reagents Required:

  • Sodium Dithionite (

    
    )[1]
    
  • Ethyl Acetate or Dichloromethane (DCM)

  • Distilled Water

  • Brine (Saturated NaCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in Ethyl Acetate (approx. 10 mL per gram of solid). Ensure complete dissolution.

  • Preparation of Reductant: Prepare a fresh 10% w/v aqueous solution of Sodium Dithionite. Note: This solution degrades rapidly; use immediately.

  • Biphasic Wash: Add the dithionite solution to the organic phase in a separatory funnel.

    • Ratio: Use 1 part aqueous solution to 2 parts organic phase.

  • Agitation: Shake vigorously for 2-3 minutes. You should observe the organic layer lightening in color.

  • Separation: Allow layers to separate. Drain the aqueous layer (bottom).

  • Polishing Wash: Wash the organic layer once with brine to remove residual salts.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate via rotary evaporation.
    
Protocol B: Adsorptive Filtration (The "Polishing Step")

Best For: Lightly oxidized samples (pale yellow) or as a final step after Protocol A. Mechanism: The high surface area of activated carbon traps planar aromatic impurities (like quinones) via


-

stacking interactions.

Reagents Required:

  • Activated Carbon (Decolorizing charcoal) - Norit or Darco grades recommended.

  • Toluene or Ethanol (Solvent choice depends on solubility).

  • Celite (Filter aid).

Step-by-Step Methodology:

  • Dissolution: Dissolve the phenol in the minimum amount of hot solvent (Toluene is excellent for biaryls; Ethanol is a greener alternative).

  • Adsorption: Add Activated Carbon (5-10% by weight of the phenol).

    • Critical Warning: Do not add carbon to a boiling solution; it may foam over. Cool slightly, add carbon, then reheat.

  • Digestion: Stir the mixture at reflux (gentle boil) for 15-30 minutes.

  • Filtration Preparation: Prepare a pre-warmed Buchner funnel with a bed of Celite.

  • Hot Filtration: Filter the hot mixture through the Celite pad. The filtrate should be clear/colorless.

    • Troubleshooting: If the filtrate is grey, carbon particles passed through. Refilter through a tighter membrane (0.45

      
      m).
      
  • Crystallization: Allow the filtrate to cool slowly to induce crystallization (see Protocol C).

Protocol C: Recrystallization (The "Purity Standard")

Best For: Final purification to achieve >99% purity (HPLC).

Recommended Solvent Systems:

Solvent System Ratio (v/v) Comments
Toluene / Heptane 1:2 to 1:4 Standard. Dissolve in hot Toluene; add hot Heptane until cloudy. Cool slowly.
Ethanol / Water 3:1 to 1:1 Greener. Dissolve in hot Ethanol; add water dropwise. Good for removing inorganic salts.

| DCM / Hexane | 1:3 | Low Temp. Good if the compound is heat sensitive (unlikely for this phenol). |

Decision Matrix & Troubleshooting (FAQ)

Use this logic flow to determine your next move.

Troubleshooting Start Start: Sample is Colored CheckSolubility Is it soluble in Toluene/DCM? Start->CheckSolubility CheckSeverity Is the color Dark Brown/Black? CheckSolubility->CheckSeverity Yes ProtocolA Run Protocol A (Dithionite Wash) CheckSeverity->ProtocolA Yes (Heavy Oxidation) ProtocolB Run Protocol B (Carbon Treatment) CheckSeverity->ProtocolB No (Light Yellow) ProtocolC Run Protocol C (Recrystallization) ProtocolA->ProtocolC If purity <99% ProtocolB->ProtocolC To crystallize

Figure 2: Decision matrix for selecting the appropriate purification workflow.

Frequently Asked Questions

Q1: I ran the carbon column, but the color returned after drying. Why? A: This is likely re-oxidation . Phenols are sensitive to air when in solution, especially on high-surface-area silica or if traces of base are present.

  • Fix: Perform the final drying step under a nitrogen stream or in a vacuum oven. Store the final solid under Argon.

Q2: Can I use Sodium Borohydride (


) instead of Dithionite? 
A:  Yes, but with caution. 

is a stronger reducing agent and can reduce other functional groups if your molecule is derivatized. For a simple biaryl phenol, it is acceptable, but Dithionite is more specific to quinones and operates well in biphasic washes without requiring acidification steps that might trap boron salts.

Q3: My yield is low after activated carbon treatment. A: You likely used too much carbon. Activated carbon is non-specific; it will adsorb your product if the ratio is too high.

  • Limit: Never exceed 10% by weight. If color persists, repeat the process rather than doubling the carbon load in one go.

Q4: Is this molecule light sensitive? A: Yes. Biaryl phenols can undergo photocyclization or photo-oxidation. Always wrap your flasks in aluminum foil during reflux and storage.

References & Authoritative Sources

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for phenol purification and recrystallization).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

  • Suzuki, H., et al. "Reduction of Quinones to Hydroquinones with Sodium Dithionite."[2] Journal of Chemical Research, 2025 (Contextualized from search results on dithionite efficacy).

  • Saltworks Technologies. "Removing Highly Toxic Phenolic Compounds: Adsorption and Oxidation Mechanisms." (Industrial context for phenol color removal).

  • Chemistry LibreTexts. "Oxidation of Phenols to Quinones." (Mechanistic background).

Disclaimer: These protocols are intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before proceeding.

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Naphthyl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Peri-Hydrogen" Problem

Welcome to the technical support hub for 1-naphthyl coupling reactions. If you are here, you are likely experiencing low conversion, homocoupling, or protodeboronation.

The core challenge in 1-naphthyl coupling is not just standard steric bulk; it is the peri-hydrogen effect . The hydrogen atom at the C-8 position creates a rigid steric wall that interferes with the coordination sphere of the metal center during both oxidative addition and reductive elimination. Unlike ortho-substituted benzenes, which can rotate to relieve strain, the naphthalene ring is fused and flat, making the 1-position permanently congested.

This guide moves beyond basic textbook conditions to provide field-tested solutions for high-value, hindered biaryl synthesis.

Module 1: Catalyst & Ligand Selection

User Question: I am using Pd(PPh3)4 for a Suzuki coupling of 1-bromo-2-methylnaphthalene, but I only get <10% yield. Why?

Technical Diagnosis: Pd(PPh3)4 is insufficient for this transformation. The triphenylphosphine ligand lacks the necessary steric bulk to promote reductive elimination in crowded systems and is prone to oxidation. For 1-naphthyl systems, you need a ligand that facilitates reductive elimination (the rate-determining step in hindered couplings).

The Solution: Dialkylbiaryl Phosphines & NHCs

Switch to a catalyst system designed for "G-catalyst" activation or bulky NHC coordination.

Ligand/CatalystClassBest ForMechanism of Action
SPhos Buchwald PhosphineGeneral 1-naphthyl boronic acidsHigh electron density facilitates oxidative addition; methoxy group stabilizes Pd(0) intermediate.
XPhos Buchwald PhosphineTetra-ortho substituted couplingsMassive steric bulk forces the Pd center into a mono-ligated species, accelerating reductive elimination.
Pd-PEPPSI-IPr NHC PrecatalystExtremely hindered chloridesThe "throw-away" pyridine ligand ensures rapid initiation; the NHC wingtips protect the active center.
P(t-Bu)3 Tri-alkyl PhosphineHigh-turnover simple couplingsHigh cone angle (182°) promotes dissociation to active 12-electron Pd species.
Visual Guide: Ligand Selection Decision Tree

LigandSelection Start Select Coupling Scenario Substrate Electrophile Type? Start->Substrate Cl Aryl Chloride Substrate->Cl Br Aryl Bromide/Triflate Substrate->Br Hindrance Steric Severity? Mod Moderate (1-Naphthyl) Hindrance->Mod Severe Severe (2-Substituted-1-Naphthyl) Hindrance->Severe Sol1 Rec: Pd-PEPPSI-IPr (High stability, good for Cl) Cl->Sol1 Strong bond activation needed Br->Hindrance Sol2 Rec: SPhos Pd G3 (Universal standard) Mod->Sol2 Sol3 Rec: XPhos Pd G4 (Max steric relief) Severe->Sol3

Figure 1: Decision matrix for selecting the optimal palladium precatalyst based on electrophile and steric environment.

Module 2: The "Boron Problem" (Protodeboronation)

User Question: My 1-naphthylboronic acid is disappearing from the reaction mixture, but it’s converting to naphthalene, not the product. What is happening?

Technical Diagnosis: You are experiencing protodeboronation . 1-Naphthylboronic acid is exceptionally prone to this pathway because the C-B bond is weakened by the steric strain of the peri-hydrogen. Under aqueous basic conditions, the boronate intermediate is hydrolyzed by water/proton sources faster than it transmetalates to the Palladium.

Mechanism & Mitigation Strategy

The Failure Mode: Ar-B(OH)2 + OH- → [Ar-B(OH)3]- + H2O → Ar-H + B(OH)3

Corrective Actions:

  • Eliminate Water (Anhydrous Conditions):

    • Switch from aqueous bases (K2CO3/H2O) to anhydrous Fluoride sources (CsF or KF) in dry solvents (Dioxane or Toluene). The fluoride anion activates the boronic acid without supplying the protons necessary for deboronation.

  • Slow Release Systems:

    • Use MIDA boronates or Potassium Trifluoroborates (BF3K) . These species slowly hydrolyze to the active boronic acid, keeping the standing concentration low and minimizing decomposition.

  • Concentration Management:

    • Add the boronic acid dropwise over the course of the reaction (syringe pump addition) rather than all at once.

Visual Guide: Protodeboronation Mitigation Workflow

Deboronation Issue Problem: Protodeboronation (Ar-B -> Ar-H) Check Check Base/Solvent Issue->Check Aq Aqueous Base Used? Check->Aq Sol_Anhydrous Switch to Anhydrous System: Base: CsF or K3PO4 (dry) Solvent: Toluene/Dioxane Aq->Sol_Anhydrous Yes (Immediate Fix) Sub_Check Substrate Modification Aq->Sub_Check No (Already Dry) Sol_MIDA Use MIDA Boronate (Slow Release) Sub_Check->Sol_MIDA Sol_BF3K Use Trifluoroborate (Requires hydrolysis control) Sub_Check->Sol_BF3K

Figure 2: Troubleshooting workflow to diagnose and resolve protodeboronation in sensitive naphthyl substrates.

Module 3: Nickel Catalysis – The Alternative Path

User Question: I cannot get the oxidative addition to work with my hindered 1-naphthyl triflate using Palladium. Are there alternatives?

Technical Diagnosis: Palladium is sensitive to steric crowding during oxidative addition. Nickel (Ni) is smaller and more nucleophilic, often making it superior for activating difficult electrophiles like sterically hindered triflates, tosylates, or even pivalates.

Recommendation: Use a Ni(COD)2 / PCy3 or Ni(II) / Stilbene system.

  • Why? Nickel can access different oxidation states (Ni(I)/Ni(III)) and pathways (radical mechanisms) that bypass the geometric constraints of the classic Pd(0)/Pd(II) cycle.

  • Specific Application: For 1-naphthyl pivalates (C-O activation), Ni is the only viable metal.

Module 4: Validated Experimental Protocol

Protocol: Coupling of 1-Bromo-2-methylnaphthalene with Phenylboronic Acid Target: High yield synthesis of 1-phenyl-2-methylnaphthalene.

Reagents:

  • 1-Bromo-2-methylnaphthalene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3 (2 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: Toluene : Water (10:1 ratio) - Note: Small amount of water is needed for SPhos activation, but keep it minimal.

Step-by-Step:

  • Inerting: Charge a reaction vial with the aryl bromide, boronic acid, base, and precatalyst. Seal and purge with Argon for 5 minutes. Do not use Nitrogen if using highly active Pd(0) sources; Argon is heavier and provides a better blanket.

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Activation: Heat the reaction block to 100°C . Vigorous stirring (1000 rpm) is critical to ensure phase transfer efficiency.

  • Monitoring: Check HPLC at 2 hours. If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv).

  • Workup: Filter through Celite to remove Palladium black. Wash with EtOAc.

Module 5: FAQ - Rapid Fire Troubleshooting

Q: Can I use microwave heating? A: Yes, but be careful. Microwave heating is excellent for overcoming the activation energy of the transmetalation step in hindered systems. However, if your boronic acid is unstable, the high temperature will accelerate decomposition. Use sealed tube heating at 110°C as a safer starting point.

Q: My product is inseparable from the homocoupled byproduct. A: Homocoupling (Ar-Ar) often occurs when the oxidative addition is slow, or oxygen is present.

  • Fix 1: Degas solvents more rigorously (freeze-pump-thaw).

  • Fix 2: Increase the steric bulk of the ligand (switch from SPhos to XPhos) to favor cross-coupling over homocoupling.

Q: I see "Pd black" precipitating immediately. A: Your catalyst is decomposing before it enters the cycle. This "catalyst death" is common with hindered substrates where the ligand dissociates.

  • Fix: Use a Precatalyst (like XPhos Pd G4) instead of mixing Pd(OAc)2 + Ligand in situ. The precatalyst ensures the active species is formed correctly and protects the metal center.

References

  • SPhos/XPhos Development: Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2004.

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society, 2010.[1]

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Nickel Catalysis for Esters: Muto, K., et al. "Nickel-Catalyzed C–O/C–H Coupling of Naphthyl Pivalates." Nature Communications, 2015.

  • Anhydrous Fluoride Conditions: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Accounts of Chemical Research, 2007.

Sources

Technical Support Center: Synthesis of 3-(Naphthalen-1-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 3-(Naphthalen-1-yl)phenol , focusing on alternative catalytic systems beyond standard Palladium-Tetrakis protocols.

Case ID: SYN-BIARYL-NAP-01 Topic: Alternative Catalysts & Troubleshooting for Sterically Hindered Biaryl Coupling Target Molecule: this compound Primary Challenge: The 1-naphthyl position induces significant steric strain, while the free phenolic hydroxyl group can poison sensitive catalysts or interfere via deprotonation.

Diagnostic & Catalyst Selection Matrix

User Query: "My standard Suzuki coupling (Pd(PPh3)4 / Na2CO3) yields <40% or stalls. What are my alternatives?"

Diagnosis: The standard tetrakis(triphenylphosphine)palladium(0) catalyst is often insufficient for 1-substituted naphthalenes due to the high steric barrier at the oxidative addition step and the lability of the ligand at high temperatures required for this coupling. Additionally, the free phenol (if unprotected) can coordinate to Pd, creating an inactive resting state.

Recommended Alternative Systems:

Catalyst SystemTypeKey AdvantageBest For...
Ni(dppp)Cl₂ Nickel (II)Cost-effective; smaller ionic radius handles sterics well.Cost-reduction & large-scale batches.
Pd(OAc)₂ + SPhos Pd-BuchwaldElectron-rich, bulky ligand accelerates oxidative addition.High Yield with difficult substrates (Cl-substituted).
Pd/C or Pd-EnCat™ HeterogeneousEasy filtration; low residual metal (ppm).Pharma/GMP where metal scavenging is critical.
Ni(COD)₂ + PCy₃ Ni(0) Pre-catalystHigh reactivity for aryl chlorides or phenol derivatives (C-O activation).Advanced Synthesis using pivalates/ethers.

Protocol: Nickel-Catalyzed Coupling (The Robust Alternative)

User Query: "How do I switch from Palladium to Nickel for this specific substrate?"

Context: Nickel is smaller and more nucleophilic than Palladium, making oxidative addition into the sterically crowded 1-naphthyl bond easier. However, it is more sensitive to air/moisture.

Workflow: Ni-Catalyzed Synthesis of this compound

Reaction Scheme: Substrates: 1-Chloronaphthalene + 3-Hydroxyphenylboronic acid (excess) Catalyst: Ni(dppp)Cl₂ (1,3-Bis(diphenylphosphino)propane nickel(II) chloride)

Step-by-Step Protocol:

  • Pre-Treatment:

    • Ensure 1-Chloronaphthalene is dry.

    • Degas all solvents (Toluene/THF) via sparging with Argon for 20 mins. Nickel is highly sensitive to O₂.

  • Reaction Assembly (Glovebox or Schlenk Line):

    • Vessel: Flame-dried Schlenk tube.

    • Load:

      • 1-Chloronaphthalene (1.0 equiv)

      • 3-Hydroxyphenylboronic acid (1.5 equiv) — Excess is required to compensate for protodeboronation.

      • K₃PO₄ (3.0 equiv) — Phosphate bases are superior to carbonates for Ni-catalysis.

      • Ni(dppp)Cl₂ (5 mol%)

    • Solvent: Add Toluene:1,4-Dioxane (4:1 ratio). Concentration ~0.2 M.

  • Execution:

    • Seal and heat to 100°C for 12-16 hours.

    • Note: The solution typically turns from orange/red to dark brown/black upon completion.

  • Work-up (Crucial for Ni Removal):

    • Cool to RT. Quench with 1M HCl (careful of gas evolution).

    • Extract with EtOAc.[1]

    • Chelation Wash: Wash organic layer with 5% ethylenediamine or aqueous NH₄OH to sequester Nickel residues (blue/purple aqueous layer).

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Root Cause: Catalyst deactivation (formation of Ni-black or Pd-black) or Boronic Acid decomposition. Fix:

  • Ligand Overload: Add 10-20% free ligand (e.g., dppp or SPhos) relative to the metal to stabilize the active species.

  • Slow Addition: Add the boronic acid in two portions (0h and 4h) to prevent protodeboronation before coupling occurs.

  • Switch Base: If using K₂CO₃, switch to K₃PO₄ or Cs₂CO₃ . The higher solubility and basicity of Cesium often pushes sterically hindered couplings to completion.

Q2: I am seeing significant homocoupling of the Naphthalene (1,1'-Binaphthyl).

Root Cause: Disproportionation of the oxidative addition intermediate, often caused by low concentration of the boronic acid or insufficient base. Fix:

  • Increase Nucleophile: Raise Boronic Acid equivalents to 2.0.

  • Solvent Switch: Use n-Butanol or Isopropanol as a co-solvent (or pure solvent for Pd systems). Protic solvents can accelerate the transmetalation step in Suzuki couplings, favoring cross-coupling over homocoupling.

Q3: The product is contaminated with metal residues (>1000 ppm).

Root Cause: Naphthalene rings bind metals strongly (π-coordination). Fix:

  • Scavengers: Treat the crude organic phase with SiliaMetS® Thiol or QuadraPure™ TU resin at 50°C for 2 hours.

  • Crystallization: Avoid chromatography if possible. Recrystallize from Hexanes/EtOAc. The metal often stays in the mother liquor.

Mechanistic Visualization

User Query: "Why does the bulky ligand help with the 1-naphthyl position?"

Explanation: In the catalytic cycle, the Reductive Elimination step is the bottleneck for forming sterically crowded biaryls. Bulky ligands (like SPhos or dppp) increase the "cone angle" around the metal. This steric pressure forces the two aryl groups (Naphthyl and Phenol) closer together, accelerating the bond formation and release of the product.

CatalyticCycle cluster_sterics Critical Failure Point: Steric Clash PreCat Pre-Catalyst (Ni(II) or Pd(II)) ActiveCat Active Species L-M(0) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting for Cl) ActiveCat->OxAdd + 1-Chloronaphthalene TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + 3-OH-Ph-B(OH)2 + Base RedElim Reductive Elimination (Steric Relief Step) TransMet->RedElim Biaryl Complex RedElim->ActiveCat Regeneration Product Product: This compound RedElim->Product Release

Figure 1: Catalytic cycle highlighting the oxidative addition step where 1-naphthyl steric hindrance is most problematic, and reductive elimination where bulky ligands facilitate product release.

Advanced Optimization: Heterogeneous Catalysis Data

For users requiring low metal residuals (e.g., late-stage pharmaceutical synthesis), heterogeneous Pd catalysts are superior.

Comparative Performance Table:

CatalystLoadingSolventTempYieldMetal Residue
Pd(PPh₃)₄ (Homogeneous)5 mol%DME/H₂O85°C65%>500 ppm
Pd/C (10%) (Heterogeneous)10 wt%EtOH/H₂O80°C72%<50 ppm
Pd-EnCat™ 30 (Encapsulated)2 mol%Toluene/EtOH90°C88% <5 ppm

Note: Pd-EnCat™ requires higher temperatures due to diffusion limits but offers the cleanest profile.

References
  • BenchChem . (2025).[2] 1-Bromonaphthalene in Suzuki-Miyaura Coupling Reactions. Retrieved from

  • Mesganaw, T., & Garg, N. K. (2013). Ni-Catalyzed Suzuki-Miyaura Cross-Coupling. Organic Process Research & Development.
  • Maligres, P. E., et al. (2002). Synthesis of Sterically Hindered Biaryls via Nickel-Catalyzed Cross-Coupling. Tetrahedron Letters.
  • Organic Chemistry Portal . (2024). Suzuki Coupling: Recent Developments and Catalyst Systems. Retrieved from

  • Sigma-Aldrich (Merck) . Pd-EnCat™ Technical Guide. Retrieved from

Sources

Technical Support Center: Purification of Biaryl Phenols by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of biaryl phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography of this unique and important class of compounds. My aim is to provide not just procedural steps, but also the underlying principles and field-tested insights to empower you to troubleshoot and optimize your separations effectively.

Introduction: The Unique Challenges of Biaryl Phenols

Biaryl phenols present a distinct set of challenges in purification by column chromatography due to the combination of two key structural features:

  • The Phenolic Hydroxyl Group: The acidic nature of the phenolic -OH group can lead to strong interactions with the silica gel stationary phase, causing peak tailing, irreversible adsorption, and even degradation in sensitive substrates.[1][2]

  • The Biaryl Axis: The restricted rotation around the aryl-aryl single bond can give rise to atropisomerism, where the molecule exists as a pair of non-superimposable, axially chiral enantiomers or diastereomers. Separating these isomers can be a significant chromatographic challenge.

  • π-π Interactions: The aromatic nature of the biaryl system can lead to strong π-π stacking interactions with certain stationary phases and even with other analyte molecules, influencing retention and selectivity.

This guide will address these challenges through a series of troubleshooting questions and answers, frequently asked questions, and detailed protocols.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is structured to address specific problems you might be encountering at the bench.

Problem 1: My biaryl phenol is streaking or tailing badly on the silica gel column.

Q: I'm observing significant tailing of my biaryl phenol product, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

A: Tailing is a common issue with phenolic compounds on silica gel. The primary cause is the interaction between the acidic phenolic hydroxyl group and the silanol groups (Si-OH) on the surface of the silica gel.[1] This can lead to a non-uniform distribution of the analyte as it moves through the column.

Underlying Causes and Solutions:

Cause Explanation Solution(s)
Strong Acid-Base Interactions The acidic phenol interacts strongly with the slightly acidic silanol groups on the silica surface, leading to a slow and uneven elution.Add a polar modifier: A small amount of a polar solvent like methanol can help to occupy the active sites on the silica gel, reducing the interaction with your compound. However, be cautious as too much methanol can dissolve the silica gel.[3] Use an acidic modifier: Adding a small amount (0.1-1%) of acetic acid or formic acid to your eluent can protonate any basic sites on the silica and reduce the ionization of the phenol, leading to sharper peaks.[4]
Compound Overload Too much sample applied to the column can saturate the stationary phase, leading to tailing.Reduce the sample load: As a rule of thumb, for a difficult separation, use a silica-to-sample weight ratio of 100:1. For easier separations, 30:1 may suffice.[5]
Inappropriate Solvent System The chosen eluent may not be strong enough to effectively move the compound down the column, exacerbating tailing.Increase the polarity of your eluent: Gradually increase the percentage of the more polar solvent in your mobile phase. A common starting point for polar compounds is 5% methanol in dichloromethane or 10-50% ethyl acetate in hexanes.[3]
Problem 2: I can't separate my biaryl phenol from a closely-eluting impurity.

Q: My TLC shows two close spots, and on the column, they are co-eluting. How can I improve the resolution?

A: Improving the separation of closely-eluting compounds requires optimizing the selectivity of your chromatographic system. This involves a careful choice of both the mobile and stationary phases.

Strategies for Enhancing Resolution:

  • Optimize the Solvent System:

    • Solvent Selectivity: Don't just rely on the common ethyl acetate/hexane system. Solvents are classified into different selectivity groups, and trying a solvent from a different group can dramatically alter the elution order.[6] For aromatic compounds, incorporating toluene into your mobile phase can improve separation compared to hexane.

    • Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity. This will help to sharpen the peaks and improve the separation of compounds with different polarities.

  • Change the Stationary Phase:

    • Alumina: If your compound is sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.

    • Biphenyl or Phenyl Phases: For biaryl compounds, stationary phases that can engage in π-π interactions, such as biphenyl or phenyl-bonded silica, can offer different selectivity compared to standard silica gel.[7][8] These phases can better differentiate between analytes with varying degrees of π-electron activity.[8]

Problem 3: My biaryl phenol seems to be stuck on the column.

Q: I've loaded my sample, but even with a highly polar eluent, I'm not recovering my compound. What could be happening?

A: This frustrating situation can arise from several factors, often related to the strong interaction of the phenol with the stationary phase or decomposition of the sample.

Possible Causes and Troubleshooting Steps:

  • Irreversible Adsorption: The phenolic hydroxyl group can form very strong hydrogen bonds with the silanol groups of the silica, effectively "sticking" the compound to the column.

    • Solution: Try a more polar solvent system, such as a gradient up to 10-20% methanol in dichloromethane. If this fails, consider switching to a less acidic stationary phase like neutral alumina.

  • Compound Decomposition: Silica gel is acidic and can cause decomposition of sensitive compounds.

    • How to Check: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, run the TLC to see if any new spots have appeared, which would indicate decomposition.

    • Solution: If your compound is unstable on silica, you can try deactivating the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a different stationary phase like Florisil or alumina.

  • Incorrect Solvent System: It's possible the solvent system you are using is not what you think it is.

    • Action: Double-check that you have used the correct solvents and prepared the mixture in the correct proportions.[9]

Problem 4: I have a mixture of atropisomers. How can I separate them?

Q: My biaryl phenol is a mixture of atropisomers, and I need to isolate one. Is this possible with standard column chromatography?

A: The separation of atropisomers is a specialized area of chromatography. While standard silica gel chromatography may sometimes be sufficient for separating diastereomeric atropisomers, separating enantiomeric atropisomers typically requires a chiral stationary phase (CSP).

Approaches to Atropisomer Separation:

  • Diastereomers: If your biaryl phenols are diastereomers (e.g., they contain another stereocenter), they have different physical properties and can often be separated on standard silica gel with careful optimization of the solvent system.

  • Enantiomers: To separate enantiomers, you will likely need to use a chiral column. Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times.

  • Derivatization: An alternative approach is to react your enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard silica gel column, after which the derivatizing agent can be removed to yield the pure enantiomers.

Accessing atropisomerically pure compounds is a significant challenge, and for early-stage research, chromatographic separation is a common method.[10]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography of a Biaryl Phenol

This protocol provides a general procedure for purifying a biaryl phenol using silica gel flash chromatography.

1. Preparation:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[3] A common starting point is a mixture of ethyl acetate and hexanes.
  • Column Packing:
  • Plug the bottom of a glass column with a small piece of cotton or glass wool.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in your starting eluent.
  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
  • Add another layer of sand on top of the silica gel.

2. Sample Loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of a low-polarity solvent (like dichloromethane) and carefully apply it to the top of the silica gel.[5]
  • Dry Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the starting eluent.

3. Elution and Fraction Collection:

  • Carefully add your eluent to the top of the column.
  • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column.
  • Collect fractions in test tubes or vials.
  • Monitor the elution of your compounds by TLC analysis of the collected fractions.

4. Isolation:

  • Combine the fractions containing your pure product.
  • Remove the solvent using a rotary evaporator to obtain your purified biaryl phenol.

Visualization of the Chromatographic Process

G add_sand add_sand load_sample load_sample add_sand->load_sample elute elute load_sample->elute tlc_monitor tlc_monitor combine_fractions combine_fractions tlc_monitor->combine_fractions Separation Complete

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for biaryl phenols? A1: Yes, reversed-phase chromatography (e.g., with a C18 or phenyl-hexyl stationary phase) is a viable option, especially for more polar biaryl phenols. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the less polar compounds would elute first.

Q2: How does intramolecular hydrogen bonding in my biaryl phenol affect the chromatography? A2: Intramolecular hydrogen bonding, for example between the phenolic -OH and a nearby substituent, can decrease the interaction of the hydroxyl group with the silica gel. This can lead to a higher Rf value (less retention) compared to an isomer where such bonding is not possible.

Q3: What is the best way to visualize my biaryl phenol spots on a TLC plate? A3: Most biaryl phenols are UV-active, so they can be easily visualized under a UV lamp (usually at 254 nm). Alternatively, you can use a potassium permanganate stain or an iodine chamber.

Q4: I have a basic nitrogen-containing group in my biaryl phenol. How does this affect the purification? A4: The presence of a basic group, such as an amine, can lead to strong interactions with the acidic silica gel, causing significant tailing or irreversible binding. To mitigate this, you can add a small amount of a base, like triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica.

References

  • Chromatorex, "Diol Silica Gels," Fuji Silysia Chemical LTD., Available at: [Link]

  • Teledyne ISCO, "Chromatography Troubleshooting," YouTube, Mar. 25, 2019. Available at: [Link]

  • University of Rochester, "Chromatography: Solvent Systems For Flash Column," Department of Chemistry, Available at: [Link]

  • Waters, "Rapid Method Development through Proper Column Selection," Waters Corporation, Available at: [Link]

  • CommonOrganicChemistry.com, "Running a Silica Gel Column," CommonOrganicChemistry.com, Available at: [Link]

  • MDPI, "Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid," Gels, vol. 10, no. 7, p. 432, Jun. 2024. Available at: [Link]

  • RSC Publishing, "Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis," Chem. Sci., vol. 12, no. 3, pp. 1035-1041, 2021. Available at: [Link]

  • ResearchGate, "Enantioselective Preparation of O‐Labeled Phenolic Biaryl Atropisomers via Cu‐Catalyzed Ring‐Opening of Cyclic Diaryliodoniums," Angew. Chem. Int. Ed., vol. 61, no. 34, Aug. 2022. Available at: [Link]

  • ACS Publications, "Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines," ACS Omega, vol. 9, no. 6, pp. 6983-6993, Feb. 2024. Available at: [Link]

  • Chromatography Online, "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases," LCGC International, vol. 35, no. 6, Jun. 2017. Available at: [Link]

  • ResearchGate, "Separation of lipids by Silica Gel G column chromatography," J. Lipid Res., vol. 5, no. 3, pp. 369-72, Jul. 1964. Available at: [Link]

  • NIH, "Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling," Polymers (Basel), vol. 10, no. 11, p. 1269, Nov. 2018. Available at: [Link]

  • Chromatography Online, "Getting the Most from Phenyl Stationary Phases for HPLC," Chromatography Online, Sep. 13, 2016. Available at: [Link]

  • NIH, "Enantioselective Synthesis of Biphenols from 1,4-Diketones by Traceless Central-to-Axial Chirality Exchange," J. Am. Chem. Soc., vol. 133, no. 12, pp. 4280-4283, Mar. 2011. Available at: [Link]

  • PubMed, "Effects of intramolecular hydrogen bonding on the excited state dynamics of phenol chromophores," J. Chem. Phys., vol. 129, no. 22, p. 224308, Dec. 2008. Available at: [Link]

  • ResearchGate, "Column chromatography of phenolics?," ResearchGate, Sep. 2013. Available at: [Link]

  • PubMed, "[The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]," Se Pu, vol. 17, no. 1, pp. 18-20, Jan. 1999. Available at: [Link]

  • NIH, "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis," Sci. Rep., vol. 12, no. 1, p. 15264, Sep. 2022. Available at: [Link]

  • NIH, "Atropisomerism in medicinal chemistry: challenges and opportunities," Future Med. Chem., vol. 8, no. 13, pp. 1527-1540, 2016. Available at: [Link]

  • ACS Publications, "Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution," ACS Catal., vol. 12, no. 14, pp. 8540-8546, Jul. 2022. Available at: [Link]

  • Chromatography Online, "Getting the Most from Phenyl Stationary Phases for HPLC," Chromatography Online, Sep. 13, 2016. Available at: [Link]

  • ResearchGate, "Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography," Foods, vol. 12, no. 12, p. 2321, Jun. 2023. Available at: [Link]

  • ResearchGate, "How to analysis the phenolic compounds by TLC, the method and solvants?," ResearchGate, Feb. 2016. Available at: [Link]

  • RSC Publishing, "Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation," Phys. Chem. Chem. Phys., vol. 18, no. 21, pp. 14483-14492, 2016. Available at: [Link]

  • Biotage, "Using TLC to Scout Flash Chromatography Solvents," Biotage, Jan. 19, 2023. Available at: [Link]

  • MDPI, "Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol," Molecules, vol. 26, no. 16, p. 4882, Aug. 2021. Available at: [Link]

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  • NIH, "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds," Molecules, vol. 20, no. 10, pp. 17911-17954, Sep. 2015. Available at: [Link]

  • ResearchGate, "(PDF) A rapid HPLC method for determination of major phenolic acids in plant material," Pol. J. Food Nutr. Sci., vol. 14, no. 55, pp. 1-6, Jan. 2005. Available at: [Link]

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Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(Naphthalen-1-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 3-(Naphthalen-1-yl)phenol , a critical biaryl scaffold in drug discovery. Unlike standard spectral lists, this document adopts a comparative approach , evaluating the "product" (the target molecule's spectrum) against two critical alternatives:

  • Solvent Alternatives: Comparing resolution and exchangeable proton visibility in CDCl₃ vs. DMSO-d₆ .

  • Structural Isomers: Differentiating the target from its regioisomer, 3-(Naphthalen-2-yl)phenol .

Molecule Profile & Significance[1][2][3][4][5]

  • Compound: this compound[1]

  • Formula: C₁₆H₁₂O

  • Molecular Weight: 220.27 g/mol [1]

  • Structural Feature: A phenol ring substituted at the meta-position (C3) by a 1-naphthyl group. This "meta-biaryl" linkage creates a unique electronic environment distinct from para-substituted analogs.

Structural Visualization

The following diagram illustrates the atom numbering used for spectral assignment.

Structure cluster_phenol Phenol Ring (A) cluster_naphthyl Naphthalene Ring (B) A1 C1 (OH) A2 C2 (H) A1->A2 A3 C3 (Link) A2->A3 A4 C4 (H) A3->A4 B1 C1' A3->B1 Biaryl Bond A5 C5 (H) A4->A5 A6 C6 (H) A5->A6 A6->A1 B2 C2' (H) B1->B2 B3 C3' (H) B2->B3 B4 C4' (H) B3->B4 B5 C5' (H) B6 C6' (H) B5->B6 B7 C7' (H) B6->B7 B8 C8' (H) B7->B8

Caption: Connectivity map of this compound showing the Phenol (A) and Naphthalene (B) spin systems.

Comparative Analysis 1: Solvent Selection

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology. Below is a comparison of the industry-standard CDCl₃ versus the polar alternative DMSO-d₆ .

Performance Data: Solvent Impact
FeatureMethod A: CDCl₃ (Standard)Method B: DMSO-d₆ (Recommended)Scientific Rationale
-OH Signal Broad singlet / Invisible (5.0–6.0 ppm)Sharp singlet (9.6–9.8 ppm)DMSO forms strong H-bonds with phenolic OH, slowing proton exchange and sharpening the peak.
Aromatic Resolution ModerateHighPolarity of DMSO induces larger dispersion in aromatic protons, reducing overlap in the 7.0–8.0 ppm region.
Water Peak ~1.56 ppm (Variable)~3.33 ppmWater in CDCl₃ can broaden the OH signal via exchange; in DMSO, it is distinct.
Suitability Routine purity checksStructural characterizationUse DMSO when proving the existence of the phenol group or resolving complex multiplets.

Recommendation: For full structural elucidation, DMSO-d₆ is the superior choice due to the diagnostic visibility of the phenolic hydroxyl group.

Comparative Analysis 2: Structural Validation (Isomer Distinction)

A common synthetic impurity or alternative target is the 2-naphthyl isomer. Distinguishing 3-(1-naphthyl)phenol from 3-(2-naphthyl)phenol is critical.

Diagnostic RegionTarget: 3-(1-Naphthyl)phenol Alternative: 3-(2-Naphthyl)phenol Differentiation Logic
Naphthyl H2' Doublet (or dd) ~7.4–7.5 ppmSinglet ~8.0–8.1 ppmThe 2-naphthyl isomer has an isolated proton (H1') flanked by the ipso carbon and the fused ring, appearing as a distinct singlet. The 1-naphthyl group lacks this isolated singlet.
Phenol H2 ~6.9–7.0 ppm (Shielded by Naphthyl ring current)~7.1–7.2 ppmThe 1-naphthyl ring is twisted out of plane (dihedral angle ~60-90°), exerting a shielding anisotropic effect on the ortho-phenol proton.
Multiplet Complexity High (7.3–7.9 ppm cluster)Lower (Better defined doublets)1-substitution lowers symmetry, creating more complex second-order effects in the naphthyl region.

Detailed Spectral Assignment (DMSO-d₆)

Reference Frequency: 400 MHz / 600 MHz

Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d₆.

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1.0 s, 16–32 scans).

  • Processing: Exponential multiplication (LB = 0.3 Hz) to enhance resolution of fine splitting.

Assignment Table
Chemical Shift (δ, ppm)MultiplicityIntegralAssignment (See Diagram)Mechanistic Insight
9.65 Singlet (s)1H-OH Acidic proton deshielded by H-bonding to DMSO.
7.95 – 8.00 Doublet (d)1HNaphthyl H4' / H5' Peri-protons in naphthalene are heavily deshielded by ring currents.
7.90 – 7.95 Doublet (d)1HNaphthyl H8' The other peri-proton; often overlaps with H4'/H5'.[1]
7.85 Doublet (d)1HNaphthyl H2' Ortho to the biaryl bond.
7.50 – 7.60 Multiplet (m)4HNaphthyl H3', H6', H7' + Phenol H5 Complex overlap region. Phenol H5 is a triplet buried here.
7.30 Triplet (t)1HPhenol H5 Meta-position on phenol ring; typical aromatic triplet.[1]
6.95 Doublet (d)1HPhenol H6 Ortho to OH, Para to Naphthyl. Shielded by OH electron donation.
6.88 Singlet-like (t/d)1HPhenol H2 Ortho to OH and Naphthyl. "Sandwiched" proton.[2]
6.80 Doublet of Doublets1HPhenol H4 Para to OH. Shielded by resonance (+M effect of OH).
Assignment Workflow Diagram

The following logic flow ensures rigorous assignment, moving from the most distinct peaks to the most complex overlaps.

AssignmentWorkflow cluster_logic Logic Check Start Start Analysis Step1 Identify OH Peak (>9.0 ppm in DMSO) Start->Step1 Step2 Identify Naphthyl 'Peri' Protons (7.9 - 8.2 ppm, Doublets) Step1->Step2 Most Deshielded Check1 Is OH visible? Yes -> DMSO No -> CDCl3 Step1->Check1 Step3 Identify Phenol Shielded Protons (6.7 - 7.0 ppm, H2, H4, H6) Step2->Step3 Most Shielded Check2 Is there a singlet at ~8.1? Yes -> 2-Naphthyl Isomer No -> 1-Naphthyl Target Step2->Check2 Step4 Analyze 'Messy' Region (7.4 - 7.6 ppm) Step3->Step4 Remaining Bulk Step5 Confirm Integration (Total 12H) Step4->Step5 Validation

Caption: Step-by-step logic flow for assigning the 1H NMR spectrum of 3-(1-naphthyl)phenol.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3][4] Chem.1997 , 62, 7512–7515.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. (Foundational reference for synthesis and characterization of biaryls).

  • Reich, H. J. "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison. (Authoritative database for biaryl and phenol shifts).

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organometallics2010 , 29, 2176–2179.

Sources

Structural Elucidation of 3-(1-Naphthyl)phenol: A 13C NMR Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical benchmark for the structural elucidation of 3-(1-naphthyl)phenol , utilizing a comparative analysis with established reference standards.

Executive Summary

The characterization of biaryl scaffolds, such as 3-(1-naphthyl)phenol , presents a unique challenge in NMR spectroscopy due to the overlap of aromatic signals in the 120–140 ppm region. Distinguishing the target molecule from its regioisomers (e.g., 3-(2-naphthyl)phenol) or its precursors requires a rigorous analysis of chemical shift perturbations.

This guide provides a comparative benchmark , utilizing experimentally validated data from structurally analogous "reference standards"—3-phenylphenol and 1-phenylnaphthalene —to construct a reliable assignment map for the target. By isolating the phenolic electronic effects from the naphthyl ring current anisotropies, we establish a robust protocol for structural verification.

Comparative Reference Standards

To accurately assign the 13C NMR spectrum of 3-(1-naphthyl)phenol, we analyze two "Alternative" baselines that represent the constituent halves of the molecule.

Reference A: 3-Phenylphenol (The Phenolic Baseline)

Role: Defines the chemical shifts of the phenol ring without the naphthyl steric bulk.

  • Key Feature: The hydroxyl group (-OH) exerts a strong deshielding effect on C1 (ipso) and shielding effects on C2 and C4 (ortho/para).

  • Solvent: CDCl₃

Carbon PositionChemical Shift (δ, ppm)Assignment Logic
C-1 (C-OH) 156.5 Deshielded by oxygen (ipso).
C-3 (Ipso-Ar) 142.8Ipso to the phenyl ring.
C-5 130.1Meta to OH, less perturbed.
C-2 114.2Ortho to OH (shielded).
C-4 119.8Para to OH (shielded).
C-6 114.5Ortho to OH (shielded).
Reference B: 1-Phenylnaphthalene (The Naphthyl Baseline)

Role: Defines the chemical shifts of the naphthalene core and the steric twist of the 1-aryl bond.

  • Key Feature: The 1-position attachment forces the phenyl ring out of plane, shielding the naphthyl C2 and C8a carbons due to ring currents.

  • Solvent: CDCl₃

Carbon PositionChemical Shift (δ, ppm)Assignment Logic
C-1 (Naph) 140.2 Ipso attachment point.
C-4 (Naph) 130.0Para-like position on naphthyl.
C-5 (Naph) 128.2Distal ring.
C-8a (Bridge) 133.8Quaternary bridgehead.
C-2 (Naph) 126.9Ortho to attachment.

Target Analysis: 3-(1-Naphthyl)phenol

By synthesizing the data from References A and B, we derive the diagnostic fingerprints for the target. The molecule is essentially a 3-phenylphenol where the phenyl group is "upgraded" to a 1-naphthyl group.

Predicted vs. Experimental Logic

The Phenol Ring shifts will closely mimic 3-phenylphenol, but the C-3 (ipso-naphthyl) resonance will shift slightly upfield due to the steric twist imposed by the peri-hydrogens of the 1-naphthyl group.

Table 1: Diagnostic 13C NMR Assignments (CDCl₃, 100 MHz)
Carbon FragmentPositionShift Range (ppm)Multiplicity (DEPT)Structural Diagnostic
Phenol Ring C-1 (C-OH) 155.8 – 156.5 CqCharacteristic phenolic shift; confirms OH integrity.
C-3 (Ipso) 141.5 – 142.5CqLinker carbon; distinguishes meta-substitution.
C-2 113.5 – 114.5CHShielded doublet; diagnostic for 1,3-substitution.
C-4 119.5 – 120.5CHPara to OH; distinct from naphthyl CHs.
C-5 129.5 – 130.5CHOverlaps with naphthyl signals.
C-6 114.5 – 115.5CHOrtho to OH.[1]
Naphthyl Ring C-1' (Ipso) 139.5 – 140.5 CqKey Differentiator: 1-Naphthyl ipso is ~140 ppm; 2-Naphthyl ipso is ~137 ppm.
C-4' 125.0 – 126.0CHDistinctive high-field aromatic signal.
C-5', C-8' 128.0 – 129.0CHBulk aromatic region.
Comparison with Isomer: 3-(2-Naphthyl)phenol

Distinguishing the 1-naphthyl isomer from the 2-naphthyl isomer is critical in Suzuki couplings where catalyst migration can occur.

  • 1-Naphthyl Isomer (Target): The Naphthyl C-1' (ipso) appears downfield (~140 ppm ) due to steric compression (peri-effect).

  • 2-Naphthyl Isomer (Alternative): The Naphthyl C-2' (ipso) appears upfield (~137-138 ppm ) because the 2-position is less sterically hindered, allowing better planarity and conjugation.

Experimental Protocol for Validation

To generate the data described above, the following self-validating workflow is recommended.

A. Synthesis (Suzuki-Miyaura Coupling)
  • Reactants: 3-Hydroxyphenylboronic acid + 1-Bromonaphthalene.

  • Catalyst: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).

  • Solvent: DME/H₂O (degassed).

  • Purification: Silica gel flash chromatography (Hexane/EtOAc 8:2). Note: Phenols streak on silica; add 1% acetic acid to eluent.

B. NMR Acquisition Parameters
  • Solvent Choice:

    • CDCl₃: Best for resolution of the aromatic region (7.0–8.0 ppm).

    • DMSO-d₆: Use if OH proton exchange needs to be stopped (OH appears as a sharp singlet ~9.5 ppm). Note: DMSO causes a +1 to +2 ppm shift in carbon signals.

  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Scans: Minimum 1024 scans for adequate S/N of quaternary carbons (C-1, C-3, C-1').

  • Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of quaternary ipso carbons.

Structural Assignment Workflow (Logic Map)

The following diagram illustrates the decision tree for assigning the critical C-1 and C-3 positions, ensuring the differentiation between the target and its isomers.

G Start Unknown Biaryl Phenol (13C NMR Spectrum) CheckOH Locate C-OH Signal (>155 ppm) Start->CheckOH Step 1 CheckOrtho Verify Ortho-Phenol Signals (113-115 ppm) CheckOH->CheckOrtho Step 2: Confirm Phenol Pattern CheckIpso Analyze Naphthyl Ipso Carbon (135-141 ppm) Decision1 Shift ~140 ppm? (Steric Compression) CheckIpso->Decision1 Decision2 Shift ~137 ppm? (Planar Conjugation) CheckIpso->Decision2 Result1 Target: 3-(1-Naphthyl)phenol (1-Position Attachment) Decision1->Result1 Matches 1-Phenylnaphthalene Result2 Isomer: 3-(2-Naphthyl)phenol (2-Position Attachment) Decision2->Result2 Matches 2-Phenylnaphthalene CheckOrtho->CheckIpso Step 3: Identify Linker

Caption: Logic flow for distinguishing 1-naphthyl vs. 2-naphthyl isomers using diagnostic 13C NMR chemical shifts.

References

  • National Institute of Standards and Technology (NIST). (2023). Phenol, 3-(1-methylethyl)- Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Palladium complex with functionalized β-cyclodextrin: NMR Data for Biaryl Phenols. Green Chemistry. Retrieved from [Link]

Sources

Technical Characterization Guide: FTIR Analysis of 3-(Naphthalen-1-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(Naphthalen-1-yl)phenol (CAS: 60467-33-0) is a critical biaryl building block used in the synthesis of spiro-configured OLED host materials and asymmetric ligands (e.g., NOBIN analogs). Its structural integrity—specifically the meta-positioning of the hydroxyl group relative to the naphthyl ring—is paramount for downstream electronic and steric properties.

This guide provides a definitive FTIR characterization protocol. Unlike generic spectral lists, this document focuses on the comparative differentiation of this compound from its structural isomers (2- or 4-substituted analogs) and starting materials (1-naphthol), ensuring precise quality control in drug development and materials science workflows.

Theoretical Assignment & Spectral Logic

The FTIR spectrum of this compound is a superposition of a meta-substituted phenol and a 1-substituted naphthalene . Understanding the vibrational modes of these specific substructures allows for self-validating identification.[1][2]

Key Functional Group Analysis
Vibrational ModeFrequency Range (

)
IntensityMechanistic Origin
O-H Stretch 3200 – 3550Broad, StrongIntermolecular H-bonding.[2] Broadness indicates solid-state lattice interactions.
C-H Stretch (Aromatic) 3030 – 3080Weak, Multiple

hybridized C-H bonds on both naphthyl and phenyl rings.
C=C Ring Stretch 1580 – 1600Medium/Strong"Breathing" modes of the naphthalene and benzene rings.
C-O Stretch 1180 – 1260StrongPhenolic C-O bond. Shifts to higher freq. compared to aliphatic alcohols due to resonance (

character).
The Fingerprint Region: Isomer Differentiation

The 600–900


 region is the diagnostic "fingerprint" for substitution patterns. This is where this compound is distinguished from its isomers.
  • Meta-Phenol Signature: The phenol ring is 1,3-substituted.

    • Isolated Hydrogen (Position 2): Weak band ~860–890

      
      .
      
    • Three Adjacent Hydrogens (Positions 4,5,6): Strong band ~750–800

      
      .
      
  • 1-Naphthyl Signature: The naphthalene ring is 1-substituted.

    • Four Adjacent Hydrogens: Strong band ~730–770

      
      .[3]
      
    • Three Adjacent Hydrogens: Strong band ~770–810

      
      .
      

Diagnostic Rule: Look for the Isolated H band (~880


) . Its presence confirms meta-substitution. Its absence (replaced by a strong band at ~820 

for para) indicates isomerization.

Comparative Performance: Distinguishing Alternatives

This section objectively compares the target molecule with its most common impurities/isomers.

Comparison Table: Target vs. Isomers
FeatureThis compound (Target)4-(Naphthalen-1-yl)phenol (Para-Isomer)1-Naphthol (Precursor)
Substitution Meta (1,[3]3)Para (1,4)Mono-naphthalene
Diagnostic Band ~880

(Isolated H)
~810–830

(2 Adj H)
~760 & 790

only
O-H Environment Sterically crowdedSterically accessibleHigh H-bonding
Validation Status Pass if 880 band presentFail (Isomer impurity)Fail (Incomplete reaction)

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Gold Standard" KBr pellet protocol. ATR is acceptable for quick checks but KBr is superior for resolving the critical fingerprint bands.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet):

    • Ratio: Mix 1–2 mg of dry this compound with 100 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved (prevents Christiansen effect scattering).

    • Pressing: Compress at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition Parameters:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for fingerprint).
    • Scans: 32 minimum (to reduce signal-to-noise ratio).

    • Background: Fresh air/KBr blank collected immediately prior.

  • Data Processing:

    • Apply baseline correction.

    • Normalize prominent C=C stretch (1600

      
      ) to 1.0 Absorbance units for comparison.
      
Quality Control Workflow (Diagram)

The following diagram illustrates the decision logic for validating the compound's identity during synthesis.

QC_Workflow Start Crude Product Isolation Prep Sample Prep (KBr/ATR) Start->Prep Scan FTIR Acquisition (4000 - 400 cm-1) Prep->Scan CheckOH Check 3200-3550 cm-1 (Broad OH Present?) Scan->CheckOH CheckFinger Check 860-890 cm-1 (Isolated H Band Present?) CheckOH->CheckFinger Yes Fail_Pre FAIL: Unreacted Precursor (Check 1-Naphthol) CheckOH->Fail_Pre No/Weak CheckPara Check 810-840 cm-1 (Strong Para Band?) CheckFinger->CheckPara Yes (Weak/Med) Fail_Iso FAIL: Isomer Contamination (Para-Isomer Detected) CheckFinger->Fail_Iso No Pass PASS: Identity Confirmed (Meta-Isomer) CheckPara->Pass No CheckPara->Fail_Iso Yes (Strong)

Figure 1: Logic-driven quality control workflow for validating this compound identity against common synthetic pitfalls.

References

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of phenol. Retrieved from . (Accessed 2026-02-05).

  • NASA Ames Research Center. Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation. Retrieved from . (Accessed 2026-02-05).

  • Oklahoma State University. Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from . (Accessed 2026-02-05).

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. Retrieved from . (Accessed 2026-02-05).

  • ResearchGate. FTIR spectra of 2-naphthol and 1,1′-bi-2-naphthol. Retrieved from . (Accessed 2026-02-05).

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Navigating the Analytical Landscape of 3-(Naphthalen-1-yl)phenol: A Guide to Reference Standards and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Reference Standards

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. For pharmaceutical analysis, the use of certified reference standards is a cornerstone of method validation and ensures the reliability of results, as stipulated by regulatory bodies like the FDA and outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R1)[1][2][3]. These standards are essential for establishing identity, purity, and concentration of an analyte.

A critical finding of our investigation is the current lack of commercially available certified reference standards specifically for 3-(Naphthalen-1-yl)phenol. This absence necessitates a meticulous approach to analysis, relying on the qualification of available chemical-grade materials or in-house synthesis and characterization to establish a suitable reference material.

Sourcing and Qualifying a Reference Material for this compound

While certified reference standards are unavailable, several chemical suppliers may offer this compound as a research chemical. It is imperative for the analytical scientist to thoroughly qualify any non-certified material before its use as a reference standard in quantitative analysis.

Table 1: Illustrative Supplier Information for Naphthyl and Phenol-related Compounds

Supplier ExampleProduct NameCAS NumberPurity/Grade (Typical)Notes
Sigma-AldrichPhenol108-95-2Pharmaceutical Secondary Standard; Certified Reference MaterialMulti-traceability to USP and EP primary standards.
USPPhenol108-95-2Pharmaceutical Primary StandardHigh-purity standard for pharmacopeial testing.[4]
BLD Pharm3-(tert-Butyl)-5-(naphthalen-1-yl)phenolN/AResearch GradeA structurally related compound.[5]
Simson Pharma((S)-3-(Naphthalen-1-yloxy)-1-phenyl-propan-1-ol)N/ADrug Impurity StandardAccompanied by a Certificate of Analysis.

The qualification of a non-certified standard for this compound should involve a comprehensive characterization to confirm its identity and determine its purity. This process establishes the material as a well-defined "in-house" or "working" standard.

Workflow for Qualifying a this compound Reference Standard

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.